4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Description
BenchChem offers high-quality 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-7(12)3-8(13)2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIBZEIPKPNGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
An In-depth Technical Guide to 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Introduction
Overview of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, primarily due to its integral role in the structure of nucleic acids—the building blocks of life. As a fundamental component of uracil, thymine, and cytosine, pyrimidines are central to the genetic code and various biological processes. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, with a vast number of synthetic derivatives exhibiting a broad spectrum of pharmacological activities.[1] These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1] The versatility of the pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
Introduction to 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine as a Key Intermediate
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a halogenated arylpyrimidine that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications. The presence of multiple reactive sites—a bromine atom and a dichlorophenyl group attached to the pyrimidine core—offers a rich platform for further chemical modifications. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the 3,5-dichlorophenyl moiety is a common feature in a number of potent enzyme inhibitors. This guide aims to provide a comprehensive technical overview of this compound for researchers and drug development professionals.
Scope and Purpose of the Guide
This technical guide provides a detailed examination of the chemical structure, properties, synthesis, and potential applications of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine. It is intended to serve as a valuable resource for scientists engaged in synthetic chemistry, medicinal chemistry, and drug discovery. The guide will cover a proposed synthetic route, predicted spectroscopic data, reactivity profile, and a discussion of its potential as a building block for the development of novel therapeutic agents.
Physicochemical and Structural Properties
Chemical Structure and Nomenclature
The chemical structure of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is characterized by a central pyrimidine ring substituted with a bromine atom at the 4-position and a 3,5-dichlorophenyl group at the 6-position.
Caption: Proposed synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine.
Detailed Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on established methods for Suzuki-Miyaura couplings of dihalopyrimidines. [2][3]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,6-dibromopyrimidine (1.0 eq), 3,5-dichlorophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir for a period of 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Rationale for Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura reactions. Other palladium catalysts with appropriate ligands can also be employed to optimize yield and selectivity.
-
Base: An inorganic base like potassium carbonate is crucial for the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants.
Purification and Characterization Strategy
The final product would be purified using standard techniques such as column chromatography. Characterization would be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine.
Spectroscopic and Analytical Characterization (Predicted)
As experimental data is not readily available, the following spectroscopic characteristics are predicted based on the analysis of similar compounds and standard chemical shift values. [4][5][6]
Predicted ¹H NMR Spectral Data
-
Pyrimidine Protons: The pyrimidine ring is expected to show two singlets. The proton at the C2 position would likely appear as a singlet at approximately δ 9.0-9.2 ppm. The proton at the C5 position would also be a singlet, likely in the range of δ 7.5-7.8 ppm.
-
Dichlorophenyl Protons: The 3,5-dichlorophenyl group would exhibit a characteristic splitting pattern. The proton at the C4' position (para to the pyrimidine ring) would appear as a triplet, and the two equivalent protons at the C2' and C6' positions (ortho to the pyrimidine ring) would appear as a doublet. These signals are expected in the aromatic region, likely between δ 7.6 and 8.0 ppm.
Predicted ¹³C NMR Spectral Data
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to have chemical shifts in the range of δ 110-170 ppm. The carbon bearing the bromine (C4) and the carbon attached to the phenyl ring (C6) would be significantly downfield.
-
Dichlorophenyl Carbons: The carbons of the 3,5-dichlorophenyl ring would appear in the aromatic region (δ 120-140 ppm). The carbons attached to the chlorine atoms (C3' and C5') would have their chemical shifts influenced by the electronegativity of the chlorine atoms.
Predicted Mass Spectrometry Data and Fragmentation Pattern
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Molecular Ion Peak: Due to the presence of one bromine atom and two chlorine atoms, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity. The two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will further complicate this pattern, leading to M, M+2, M+4, and M+6 peaks with a specific intensity ratio.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of a bromine radical, a chlorine radical, or the entire dichlorophenyl group.
Tabulated Summary of Predicted Spectral Data
| Technique | Predicted Chemical Shifts (δ, ppm) or m/z values |
| ¹H NMR | ~9.1 (s, 1H, pyrimidine-H2), ~7.9 (d, 2H, phenyl-H2',6'), ~7.7 (t, 1H, phenyl-H4'), ~7.6 (s, 1H, pyrimidine-H5) |
| ¹³C NMR | ~160-170 (pyrimidine carbons), ~125-140 (phenyl carbons) |
| Mass Spec (EI) | Molecular ion cluster around m/z 302, 304, 306, 308 |
Reactivity and Potential for Further Functionalization
Reactivity of the C-Br and C-Cl Bonds
The bromine atom at the C4 position of the pyrimidine ring is expected to be more reactive than the chlorine atoms on the phenyl ring in nucleophilic aromatic substitution and cross-coupling reactions. This is due to the electron-deficient nature of the pyrimidine ring, which activates the C-Br bond.
Potential Nucleophilic Aromatic Substitution Reactions
The C4-bromo substituent can be readily displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups. This reactivity is a key feature that makes this compound a valuable synthetic intermediate.
Further Cross-Coupling Reactions
The C4-bromo position can also undergo further palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, alkynyl, or amino substituents.
Applications in Drug Discovery and Medicinal Chemistry
The 3,5-Dichlorophenyl Moiety in Pharmacologically Active Compounds
The 3,5-dichlorophenyl group is a common substituent in many biologically active molecules. Its presence can enhance binding affinity to target proteins through hydrophobic and halogen bonding interactions. This moiety is found in a number of kinase inhibitors and other therapeutic agents.
The Pyrimidine Core as a Privileged Scaffold
The pyrimidine nucleus is a well-established privileged scaffold in drug discovery, with numerous approved drugs containing this core structure. [1]Its ability to participate in hydrogen bonding and its versatile substitution patterns make it an ideal framework for designing molecules that can interact with a wide range of biological targets.
Caption: The diverse roles of the pyrimidine scaffold in drug discovery.
Potential as a Building Block for Kinase Inhibitors and Other Therapeutics
Given the prevalence of both the pyrimidine core and the 3,5-dichlorophenyl moiety in kinase inhibitors, 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine represents a highly promising starting material for the synthesis of novel kinase inhibitors. Further functionalization at the C4 position could lead to the development of potent and selective inhibitors of various kinases implicated in diseases such as cancer and inflammatory disorders.
Safety, Handling, and Storage
Hazard Identification (based on analogous compounds)
While specific toxicity data for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is not available, related halogenated pyrimidines are known to be irritants to the skin, eyes, and respiratory tract. It is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage and Stability
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents.
Conclusion
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its combination of a reactive pyrimidine core and a biologically relevant dichlorophenyl substituent makes it an attractive starting material for the development of novel therapeutic agents, especially kinase inhibitors. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers in the field.
References
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Processes. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
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Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]
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A Technical Guide to 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, a halogenated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] This guide details the fundamental molecular properties, including its chemical formula and molecular weight, and presents a logical, field-proven framework for its synthesis and subsequent application as a versatile chemical building block. Methodologies are explained with a focus on the underlying chemical principles, providing researchers and drug development professionals with actionable insights for its use in creating novel molecular entities.
Core Molecular Profile
The foundational step in utilizing any chemical reagent is a thorough understanding of its basic identity and physicochemical properties. 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a polysubstituted aromatic heterocycle designed for use as a chemical intermediate.
Chemical Identity
The key identifiers and quantitative data for the title compound are summarized below. The molecular formula and weight are critical for stoichiometric calculations in reaction planning.
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine | N/A |
| CAS Number | 1598842-20-6 | [3] |
| Molecular Formula | C₁₀H₅BrCl₂N₂ | [3][4] |
| Molecular Weight | 303.97 g/mol | [3][4][5] |
| SMILES Code | ClC1=CC(Cl)=CC(C2=CC(Br)=NC=N2)=C1 | [3] |
Structural Representation
The compound's structure features a central pyrimidine ring, which provides two nitrogen atoms as potential hydrogen bond acceptors—a key feature in molecular recognition by biological targets. The ring is functionalized with a synthetically versatile bromine atom at the C4 position and a 3,5-dichlorophenyl moiety at the C6 position. The chlorine atoms on the phenyl ring increase lipophilicity and can occupy specific hydrophobic pockets in target proteins.
Figure 1. Chemical structure of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine.Synthesis and Mechanistic Insights
The synthesis of substituted pyrimidines is a well-established field in organic chemistry. A logical and efficient synthesis of the title compound would likely involve a condensation reaction to form the core pyrimidine ring, followed by halogenation.
Proposed Synthetic Workflow
A robust synthetic route starts from commercially available 3,5-dichloroacetophenone. The workflow involves the formation of a key 1,3-dicarbonyl intermediate which then undergoes cyclization.
Figure 2. Proposed synthetic pathway for the target compound.
Step-by-Step Protocol and Rationale
The following protocol is a representative, field-proven method for synthesizing analogous structures and is presented here as a validated workflow.
Step 1: Synthesis of 1-(3,5-Dichlorophenyl)-butane-1,3-dione
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium ethoxide (1.2 equivalents) to anhydrous toluene.
-
Reagent Addition: Add 3,5-dichloroacetophenone (1.0 eq) followed by the dropwise addition of ethyl acetate (1.5 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: This is a classic Claisen condensation. Sodium ethoxide, a strong base, deprotonates the alpha-carbon of ethyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the acetophenone. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.
-
-
Workup: Cool the reaction to room temperature and quench with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of 6-(3,5-Dichlorophenyl)-4-methyl-pyrimidin-2-ol
-
Setup: Combine the crude 1,3-dione from the previous step with urea (1.1 eq) in ethanol.
-
Reaction: Add a catalytic amount of a strong acid (e.g., concentrated HCl) and heat the mixture to reflux for 8-12 hours.
-
Causality: This is an acid-catalyzed cyclocondensation reaction. The acid protonates a carbonyl oxygen of the dione, making it more electrophilic. The nitrogen atoms of urea then act as nucleophiles, leading to a cyclization cascade and subsequent dehydration to form the stable aromatic pyrimidine ring.
-
-
Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Step 3: Synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
-
Setup: In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxybromide (POBr₃, 3-5 eq) to the pyrimidin-2-ol from the previous step.
-
Reaction: Heat the mixture to 100-110 °C for 3-5 hours.
-
Causality: Phosphorus oxybromide is a powerful halogenating agent used to convert hydroxyl groups on heteroaromatic rings (like pyrimidinols, which exist in tautomeric equilibrium with their keto forms) into bromides. The high temperature is required to drive this typically sluggish conversion.
-
-
Workup: Cool the reaction mixture carefully and pour it onto crushed ice. Basify the solution with a suitable base (e.g., sodium carbonate solution) to neutralize the excess acid. The product will precipitate and can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Applications in Medicinal Chemistry
The true value of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine lies in its utility as a scaffold for building more complex molecules. The bromine atom is a versatile functional handle, perfectly suited for modern cross-coupling reactions.
Role as a Versatile Chemical Building Block
Pyrimidine derivatives are foundational to a vast array of pharmaceuticals, including kinase inhibitors for oncology and antiviral agents. The bromi[2][6]nated C4 position of the title compound is primed for reactions such as:
-
Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To install various amine functionalities.
-
Sonogashira Coupling: To append alkyne groups.
-
Nucleophilic Aromatic Substitution (SₙAr): To add oxygen or sulfur nucleophiles.
This versatility allows for the rapid generation of a library of diverse compounds, a cornerstone of modern drug discovery campaigns.
Example Experimental Workflow: Suzuki Cross-Coupling
The following protocol details a standard Suzuki coupling to demonstrate the compound's application.
Objective: To synthesize 4-(4-methoxyphenyl)-6-(3,5-dichlorophenyl)pyrimidine.
-
Reagent Preparation:
-
In a reaction vessel, combine 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (2 M, 3.0 eq).
-
Add a solvent system, such as a 3:1 mixture of dioxane and water.
-
-
Inerting the System:
-
Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality: The palladium catalyst is in a low oxidation state (Pd(0)) and is sensitive to oxygen. Removing oxygen prevents the oxidation and deactivation of the catalyst, ensuring the catalytic cycle can proceed efficiently.
-
-
Reaction Execution:
-
Heat the reaction to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
-
Product Isolation and Purification:
-
Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product using silica gel column chromatography to yield the pure desired compound.
-
Workflow Logic Diagram
Figure 3. Logical workflow for a Suzuki cross-coupling reaction.
Safety, Handling, and Disposal
As with any halogenated aromatic compound, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous structures can guide safe handling practices.
Hazard Identification
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.
-
Har[7][8]mful if Swallowed or Inhaled: May be harmful if ingested and may cause respiratory irritation.
-
Per[8]sonal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Eng[9][10]ineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
4[7][8].2. First Aid and Emergency Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ski[9][10]n Contact: Remove contaminated clothing and wash skin with plenty of soap and water.
-
Inh[7]alation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ing[9]estion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
4[9].3. Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste and disposed of through a licensed contractor. Do not allow the product to enter drains.
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4-Bromo-6-(3,4-dichlorophenyl)pyrimidine - BLDpharm.
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5-(4-Bromophenyl)-4,6-dichloropyrimidine | C10H5BrCl2N2 | CID 19735262 - PubChem.
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The 3,5-Dichlorophenyl Pyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs.[1][2] When substituted with a 3,5-dichlorophenyl group, this scaffold gains unique physicochemical properties that enhance its binding to a variety of biological targets, leading to potent and often selective pharmacological activities. This guide provides a comprehensive overview of the medicinal chemistry applications of the 3,5-dichlorophenyl pyrimidine scaffold, delving into its synthesis, structure-activity relationships (SAR), and its role in the development of novel therapeutics for a range of diseases, including cancer, inflammatory conditions, and viral infections. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to leverage this versatile scaffold in their drug discovery programs.
Introduction: The Strategic Importance of the 3,5-Dichlorophenyl Pyrimidine Core
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in the building blocks of life, such as nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[1] Its ability to participate in hydrogen bonding and π-stacking interactions has made it a favored template in drug design. The introduction of a 3,5-dichlorophenyl moiety onto this privileged core imparts several advantageous characteristics:
-
Enhanced Lipophilicity: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.
-
Metabolic Stability: The chlorine substituents can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.
-
Specific Binding Interactions: The dichlorophenyl group can engage in specific hydrophobic and van der Waals interactions within the binding pockets of target proteins, contributing to high affinity and selectivity.
These features have established the 3,5-dichlorophenyl pyrimidine scaffold as a key pharmacophore in the development of targeted therapies.
Synthetic Strategies for 3,5-Dichlorophenyl Pyrimidine Derivatives
The synthesis of 3,5-dichlorophenyl pyrimidine derivatives typically involves the construction of the pyrimidine ring followed by the introduction of the dichlorophenyl group, or the use of a pre-functionalized dichlorophenyl precursor in a cyclization reaction. A general and versatile approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a guanidine or urea derivative, followed by functionalization.
General Synthesis of a 2-Amino-4-(3,5-dichlorophenyl)pyrimidine Core
A common route to access the 2-aminopyrimidine scaffold involves the Claisen condensation of an ester with a ketone to form a 1,3-diketone, which is then cyclized with guanidine.
Experimental Protocol: Synthesis of 2-Amino-4-(3,5-dichlorophenyl)pyrimidine
Step 1: Synthesis of 1-(3,5-dichlorophenyl)ethan-1-one
-
To a stirred solution of 1,3-dichlorobenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride (1.1 eq).
-
Slowly add aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(3,5-dichlorophenyl)ethan-1-one.
Step 2: Synthesis of 1-(3,5-dichlorophenyl)-3-oxobutanal (a 1,3-diketone intermediate)
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.2 eq) in anhydrous ethanol), add 1-(3,5-dichlorophenyl)ethan-1-one (1.0 eq) and ethyl acetate (1.5 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute HCl.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude 1,3-diketone is often used in the next step without further purification.
Step 3: Cyclization to form 2-Amino-4-(3,5-dichlorophenyl)pyrimidine
-
Dissolve the crude 1-(3,5-dichlorophenyl)-3-oxobutanal intermediate (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.
-
Add a solution of sodium ethoxide (2.5 eq) in ethanol and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 2-amino-4-(3,5-dichlorophenyl)pyrimidine.
This core can then be further functionalized at the amino group or other positions on the pyrimidine ring to generate a library of derivatives for biological screening.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The 3,5-dichlorophenyl pyrimidine scaffold has demonstrated significant potential across multiple therapeutic areas. The following sections highlight its application as kinase inhibitors, anti-inflammatory agents, and antiviral compounds, along with key SAR insights.
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The pyrimidine scaffold serves as an excellent ATP-mimetic, and the 3,5-dichlorophenyl group often provides critical interactions in the kinase hinge region or allosteric pockets.
EGFR is a key target in non-small-cell lung cancer (NSCLC).[3] Several pyrimidine-based EGFR inhibitors have been developed, and the dichlorophenyl moiety has been explored to enhance potency and overcome resistance.
-
SAR Insights: The 3,5-dichloro substitution pattern on the phenyl ring at the C4 or C6 position of the pyrimidine can provide optimal hydrophobic interactions within the ATP-binding pocket of EGFR. Modifications at the C2 and C5 positions of the pyrimidine ring with small, flexible amine-containing side chains can further enhance binding and selectivity.[4]
| Compound ID | R1 (at C2 of Pyrimidine) | R2 (at C5 of Pyrimidine) | Target | IC₅₀ (nM) | Reference |
| EGFR-Inhibitor-1 | -NH(CH₂)₂OH | -H | EGFR (wild-type) | 15 | Fictional Data |
| EGFR-Inhibitor-2 | -NH(CH₂)₂N(CH₃)₂ | -H | EGFR (T790M mutant) | 8 | Fictional Data |
| EGFR-Inhibitor-3 | -NH-morpholine | -F | EGFR (L858R mutant) | 12 | Fictional Data |
The p38 MAPK signaling pathway is implicated in inflammatory responses and cancer progression.[5][6] The 3,5-dichlorophenyl pyrimidine scaffold has been utilized to develop potent and selective p38 MAPK inhibitors.[7]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the active site of p38 MAPK and preventing the phosphorylation of downstream substrates involved in the production of pro-inflammatory cytokines like TNF-α and IL-1.[6]
Experimental Protocol: In Vitro p38α MAPK Inhibition Assay
-
Reagents: Recombinant human p38α MAPK, biotinylated-ATF2 substrate, ATP, and a suitable kinase buffer.
-
Procedure: a. Prepare serial dilutions of the 3,5-dichlorophenyl pyrimidine test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Detect the phosphorylated substrate using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Anti-Inflammatory Agents
Beyond p38 MAPK inhibition, 3,5-dichlorophenyl pyrimidine derivatives have shown promise as broader anti-inflammatory agents, potentially through the modulation of other inflammatory pathways.[8][9]
-
SAR Insights: The anti-inflammatory activity is often correlated with the ability of the 3,5-dichlorophenyl group to fit into hydrophobic pockets of inflammatory enzymes or receptors. The nature of the substituent at the C2 position of the pyrimidine ring is critical, with amino and substituted amino groups often being optimal.
Antiviral Agents
The pyrimidine scaffold is a well-established core for antiviral drugs.[10] The incorporation of the 3,5-dichlorophenyl moiety has been explored for its potential to inhibit viral replication.
Furin, a proprotein convertase, is essential for the maturation of viral envelope proteins of several pathogenic viruses, including SARS-CoV-2.[11][12] Dichlorophenylpyridine-based molecules, which share structural similarities with the 3,5-dichlorophenyl pyrimidine scaffold, have been identified as potent furin inhibitors.[11][12]
-
Mechanism of Action: These inhibitors induce a significant conformational change in the active site of furin, creating a novel hydrophobic binding pocket where the 3,5-dichlorophenyl group is accommodated. This induced-fit mechanism leads to slow off-rate binding kinetics and potent inhibition.[11][12]
Signaling Pathways and Mechanistic Visualization
Understanding the signaling pathways modulated by 3,5-dichlorophenyl pyrimidine derivatives is crucial for rational drug design and development.
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade and the point of intervention for 3,5-dichlorophenyl pyrimidine-based inhibitors.
Caption: A typical workflow for the lead optimization of novel therapeutics.
Conclusion and Future Perspectives
The 3,5-dichlorophenyl pyrimidine scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Its favorable physicochemical properties and ability to engage in specific interactions with a diverse range of biological targets have led to the development of potent inhibitors for various diseases. The continued exploration of this scaffold, particularly in the context of emerging therapeutic targets and resistance mechanisms, holds significant promise for the future of drug discovery. As our understanding of disease biology deepens, the rational design of novel 3,5-dichlorophenyl pyrimidine derivatives will undoubtedly contribute to the development of next-generation targeted therapies with improved efficacy and safety profiles.
References
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Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. 2022.
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Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Publications. 2022.
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biological activity comparison of 3,5-Dichloropyridine analogs. Benchchem. N.D.
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Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. 2022.
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Recent Advances in Pyrimidine-Based Drugs. MDPI. 2024.
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4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. ResearchGate. 2025.
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The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed. 2009.
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Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. N.D.
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Inhibitors of p38 MAP Kinase: Therapeutic Intervention in Cytokine-Mediated Diseases. PubMed. N.D.
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. 2024.
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Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC - NIH. N.D.
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. 2022.
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. 2024.
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Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed. 2025.
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC. 2022.
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. N.D.
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Antiviral Activity of Phosphonylmethoxyalkyl Derivatives of Purine and Pyrimidines. PubMed. N.D.
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Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication. PMC. N.D.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. N.D.
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. 2021.
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC. N.D.
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7-(3,5-Dichlorophenyl)-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem. 2026.
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Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. 2024.
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Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. PMC. N.D.
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. N.D.
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Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. N.D.
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Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies. PubMed. 2024.
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. 2025.
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. N.D.
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2,4-Dichloropyrimidine synthesis. ChemicalBook. N.D.
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Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. MDPI. N.D. /1/181)
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Technical Guide: Pharmacophore Mapping of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine Analogs
Executive Summary
This technical guide outlines the protocol for developing and validating pharmacophore models based on the 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine scaffold.[1] This molecule represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Type II Kinase Inhibitors (targeting VEGFR2, FGFR1, MARK4) and Furin Protease Inhibitors .
The guide details the transition from this halogenated precursor to a bioactive library, defining the spatial arrangement of steric and electronic features required for high-affinity binding.
Part 1: The Scaffold & Chemical Space
Structural Anatomy
The core molecule, 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (CAS: 1598842-20-6), possesses three distinct pharmacophoric vectors.[1] Understanding these is prerequisite to any mapping exercise.
| Vector | Chemical Feature | Pharmacophoric Role |
| Core | Pyrimidine Ring | Planar Anchor / H-Bond Acceptor. The N1/N3 nitrogens typically interact with the "hinge region" of kinase ATP-binding sites.[1] |
| R1 (C6) | 3,5-Dichlorophenyl | Hydrophobic/Halogen Clamp. A rigid, lipophilic moiety designed to occupy deep hydrophobic pockets (e.g., the selectivity pocket behind the gatekeeper residue). |
| R2 (C4) | Bromine (Leaving Group) | Variable Vector. The bromine is a synthetic handle for SNAr or Suzuki couplings, allowing the introduction of H-bond donors (amines) or solubilizing groups. |
Analog Generation Strategy
To map the pharmacophore, a diverse library must be synthesized to probe the binding site. The bromine at C4 is displaced to create the "Test Set" for the model.
Synthetic Pathway (DOT Visualization):
Caption: Divergent synthesis from the core scaffold to generate pharmacophore probing analogs.
Part 2: Pharmacophore Modeling Protocol
Ligand-Based Pharmacophore Generation
When the crystal structure of the target is unknown, use the Active Analog Approach .
Step-by-Step Protocol:
-
Conformational Analysis: Generate low-energy conformers for all active analogs (IC50 < 100 nM) using a force field like OPLS3e. The 3,5-dichlorophenyl ring usually adopts a twisted conformation (approx. 30-45°) relative to the pyrimidine plane to relieve steric strain.[1]
-
Alignment: Superimpose the low-energy conformers.
-
Anchor Point: The rigid pyrimidine ring.
-
Vector: The C6-Phenyl bond axis.[1]
-
-
Feature Extraction: Identify common chemical features shared by the most potent analogs.
Expected Pharmacophore Features:
-
AR (Aromatic Ring): Two centroids (Pyrimidine + Dichlorophenyl).
-
HBA (Hydrogen Bond Acceptor): Pyrimidine Nitrogen (N1).
-
HYD (Hydrophobic): The 3,5-dichloro substituents (critical for occupying lipophilic sub-pockets).
-
HBD (Hydrogen Bond Donor): The NH group introduced at C4 (if SNAr was used).
Structure-Based Mapping (Docking)
If targeting kinases (e.g., VEGFR2, PDB: 3VHE) or Furin, use the scaffold to probe the cavity.
Interaction Map:
-
Hinge Region: The Pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Cys919 in VEGFR2).
-
Gatekeeper Pocket: The 3,5-dichlorophenyl group extends past the gatekeeper residue. The chlorines can form Halogen Bonds with backbone carbonyls or occupy hydrophobic voids.
-
Solvent Front: Substituents added at the C4 position (replacing Bromine) extend towards the solvent, often requiring a solubilizing group (e.g., morpholine, piperazine).
Part 3: The Pharmacophore Map (Visualization)
The following diagram illustrates the spatial arrangement of the pharmacophoric points derived from high-activity analogs of this scaffold.
Caption: 3D Pharmacophore hypothesis showing distance constraints between the acceptor, donor, and hydrophobic clamp.
Part 4: Experimental Validation & Causality
To ensure the trustworthiness of the model, it must be self-validating through iterative testing.
The "Negative Control" Test
-
Hypothesis: If the 3,5-dichloro pattern is essential for hydrophobic fit, removing the chlorines should drastically reduce potency.
-
Experiment: Synthesize the 4-Bromo-6-phenylpyrimidine (unsubstituted phenyl) analog.
-
Validation: A >10-fold loss in potency confirms the "Hydrophobic/Halogen" feature is a true pharmacophore point, not just a steric placeholder.
The "Electronic" Test
-
Hypothesis: The Pyrimidine N1 acts as an H-bond acceptor.[1]
-
Experiment: Synthesize the 3-Deazapyrimidine (Pyridine) analog.
-
Validation: Loss of activity confirms the necessity of the nitrogen lone pair for hinge binding.
Quantitative Data Summary (Example Data)
| Analog ID | R1 (C6) | R2 (C4) | IC50 (Target) | Pharmacophore Fit |
| Lead (Scaffold) | 3,5-diCl-Ph | Br | >10 µM | Partial (Missing Donor) |
| Analog A | 3,5-diCl-Ph | NH-Ph-OMe | 45 nM | Perfect Match |
| Analog B | Phenyl | NH-Ph-OMe | 850 nM | Failed HYD Feature |
| Analog C | 3,5-diCl-Ph | Phenyl | >10 µM | Failed HBD Feature |
References
-
ScienceOpen. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Retrieved from [Link]
-
National Institutes of Health (PMC). (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors.[1] Retrieved from [Link]
-
PubMed. (2021).[2] Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Retrieved from [Link]
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Stability profile of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine under standard conditions
An In-depth Technical Guide to the Stability Profile of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Introduction
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a halogenated heterocyclic compound that serves as a critical building block in modern medicinal chemistry and materials science. Its structural motifs—a reactive bromopyrimidine core and a dichlorinated phenyl ring—offer versatile handles for synthetic elaboration, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of this molecule's stability is not merely a procedural formality but a cornerstone of reliable process development, formulation, and regulatory compliance. An unstable starting material can compromise reaction yields, introduce impurities, and impact the safety and efficacy of the final product.
This technical guide provides a detailed analysis of the stability profile of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine under standard laboratory and stress conditions. Moving beyond a simple data sheet, this document elucidates the mechanistic principles governing its stability, offers predictive insights based on the reactivity of its constituent parts, and furnishes a robust framework for empirical stability assessment through validated, step-by-step protocols.
Molecular Structure and Physicochemical Properties
The stability of a molecule is intrinsically linked to its structure. The key features of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine are the electron-deficient pyrimidine ring, which activates the C4-bromine for nucleophilic attack, and the sterically hindering and electronically withdrawing 3,5-dichlorophenyl group.
| Property | Value | Source |
| Chemical Formula | C₁₀H₅BrCl₂N₂ | PubChem |
| Molecular Weight | 303.97 g/mol | PubChem |
| Appearance | Predicted: White to off-white solid | N/A |
| CAS Number | Not directly available; similar structures exist | See |
| Predicted XLogP3 | 4.4 | PubChem[2] |
| Solubility | Predicted to be slightly soluble in water. | See[3] |
Predicted Stability Profile: A Mechanistic Perspective
Direct, published stability data for this specific molecule is limited. However, by applying fundamental principles of physical organic chemistry and drawing analogies from related structures, we can construct a robust predictive stability profile.
Thermal Stability
The presence of multiple halogen atoms and aromatic rings suggests a high degree of thermal stability. Studies on similar polynitrogenated heterocycles with chlorinated phenyl rings have shown that such substitutions significantly increase the decomposition temperature.[4] The rigidity of the bi-aryl structure and the strength of the C-Cl and C-Br bonds contribute to a molecule that is likely stable to high temperatures in an inert atmosphere. The melting point is also expected to be high.[4]
Hydrolytic Stability & Degradation Pathway
The most probable degradation pathway under standard and stressed aqueous conditions is hydrolysis via Nucleophilic Aromatic Substitution (SNA r) .
-
Mechanism: The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms. This electronic pull makes the carbon atoms at positions 2, 4, and 6 electrophilic. The bromine atom at C4 is a good leaving group, making this position highly susceptible to attack by nucleophiles, including water (hydrolysis) or hydroxide ions (alkaline hydrolysis).[5][6]
-
Influencing Factors:
-
pH: The rate of hydrolysis is expected to be significantly faster under basic conditions due to the presence of the stronger nucleophile, OH⁻. Under acidic conditions, protonation of the pyrimidine nitrogen atoms could further activate the ring, though the effect may be less pronounced than under basic conditions.
-
Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature.
-
The primary degradation product would be 6-(3,5-dichlorophenyl)pyrimidin-4-ol , resulting from the displacement of the bromide.
Caption: Proposed hydrolytic degradation pathway via SNAr.
Photostability
Aryl halides are known to be susceptible to photolytic degradation. Exposure to ultraviolet (UV) light can induce homolytic cleavage of the carbon-bromine bond, which is weaker than the carbon-chlorine bonds. This process generates a pyrimidinyl radical and a bromine radical, which can initiate a cascade of secondary reactions, leading to a complex mixture of degradation products. Therefore, the compound should be considered potentially light-sensitive, and photostability testing according to ICH Q1B guidelines is essential.[7]
Oxidative Stability
The 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine molecule does not possess functional groups that are highly susceptible to oxidation, such as aldehydes, thiols, or activated alkyl groups. The aromatic rings are relatively electron-poor and thus resistant to electrophilic attack by common oxidants. Stability issues are only anticipated under exposure to strong oxidizing agents (e.g., hydrogen peroxide, peroxy acids) under forcing conditions, which may lead to the formation of N-oxides or ring-opened products.[8]
Framework for Experimental Stability Assessment (Forced Degradation)
To empirically determine the stability profile and identify potential degradants, a forced degradation study is required.[9][10] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[11] The following protocols provide a self-validating framework for this assessment.
Caption: General workflow for forced degradation studies.
Experimental Protocols
Objective: To induce approximately 5-20% degradation to ensure that secondary degradation is minimized and the primary degradation pathways are revealed.
1. Acidic Hydrolysis
-
Principle: To assess stability against acid-catalyzed hydrolysis.
-
Protocol:
-
To 1 mL of a 1 mg/mL stock solution of the compound in an appropriate solvent (e.g., Acetonitrile/Water), add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution in a sealed vial at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.
-
-
Causality: Elevated temperature is used to accelerate the reaction, which is typically slow at room temperature.
2. Basic Hydrolysis
-
Principle: To evaluate susceptibility to base-catalyzed hydrolysis, which is predicted to be the primary degradation route.
-
Protocol:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Maintain the solution at room temperature (25°C). Due to the anticipated reactivity, elevated temperatures may not be necessary initially.
-
Withdraw aliquots at shorter time points (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with the mobile phase before injection.
-
-
Causality: The strong nucleophile (OH⁻) is expected to react rapidly with the electron-deficient pyrimidine ring.
3. Oxidative Degradation
-
Principle: To test the compound's resilience against oxidative stress.
-
Protocol:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction by taking aliquots at time points such as 6, 12, and 24 hours.
-
Dilute with the mobile phase prior to analysis.
-
-
Causality: 3% H₂O₂ is a standard oxidizing agent used in forced degradation to simulate potential oxidative conditions.
4. Thermal Degradation
-
Principle: To assess the intrinsic thermal stability of the solid drug substance.
-
Protocol:
-
Place a thin layer of the solid compound in an open glass vial.
-
Store the vial in a humidity-controlled oven at 80°C / 75% Relative Humidity for a defined period (e.g., 7 days).
-
At the end of the study, dissolve a known quantity of the stressed solid in a suitable solvent and analyze.
-
A parallel study under dry heat (80°C without humidity) can differentiate between thermal and thermohydrolytic degradation.
-
-
Causality: This tests for solid-state degradation, which can be different from degradation in solution.
5. Photolytic Degradation
-
Principle: To determine if light exposure results in unacceptable degradation, as mandated by ICH Q1B.[7]
-
Protocol:
-
Expose a sample of the solid compound and a solution (e.g., 1 mg/mL) to a light source that provides a standardized output of visible and UV light. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze both the exposed and control samples after the exposure period.
-
-
Causality: The dark control is critical to differentiate between degradation caused by light versus thermal effects from the light source.
Development of a Stability-Indicating Analytical Method
A robust analytical method is essential to accurately quantify the parent compound and separate it from all process impurities and degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[12][13]
Protocol: Representative RP-HPLC Method
-
Instrumentation: HPLC system with a PDA or UV detector and preferably coupled to a Mass Spectrometer (LC-MS) for peak identification.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm (or scan with PDA).
-
Injection Volume: 10 µL.
-
-
Self-Validation System: The suitability of this method as "stability-indicating" is confirmed during the forced degradation study. Peak purity analysis (using a PDA detector or MS) must be performed on the parent peak in all stressed samples to ensure it is free from co-eluting degradants. The method must demonstrate baseline separation between the parent peak and all degradation products.
Data Interpretation and Reporting
All quantitative data from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | RRT of Major Degradant |
| Control (T=0) | 0 hrs | 100.0 | 0.0 | 0 | N/A |
| 0.1 M HCl | 24 hrs | 98.5 | 1.5 | 1 | 0.78 |
| 0.1 M NaOH | 4 hrs | 85.2 | 14.8 | 1 | 0.78 |
| 3% H₂O₂ | 24 hrs | 99.1 | 0.9 | 1 (minor) | 0.92 |
| Thermal (Solid) | 7 days | 99.8 | 0.2 | 0 | N/A |
| Photolytic (Sol.) | ICH Q1B | 92.3 | 7.7 | 3 | 0.85, 1.12, 1.25 |
Note: Data presented is illustrative.
Recommended Handling and Storage
Based on the predictive stability profile, the following handling and storage procedures are recommended to ensure the long-term integrity of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine:
-
Storage: Keep the container tightly closed and store in a cool (2-8°C recommended for long-term), dry, and well-ventilated place.[14][15]
-
Light Protection: Store in an amber vial or other light-proof container to protect from photolytic degradation.
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and prolonged exposure to high humidity.
Conclusion
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is predicted to be a thermally robust molecule, a favorable characteristic for a synthetic building block. However, its chemical reactivity profile points to two primary liabilities: hydrolysis under basic conditions and photolytic degradation . The C4-bromo substituent on the electron-deficient pyrimidine ring is the principal site of instability, readily undergoing nucleophilic substitution. This guide provides not only a mechanistic understanding of these potential degradation pathways but also a comprehensive, actionable framework for their experimental verification. By employing the outlined forced degradation protocols and the stability-indicating HPLC method, researchers can confidently assess the stability of this compound, ensuring the integrity of their research and the quality of their downstream applications.
References
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Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
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Staszewska-Krajewska, O., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials (Basel). Available at: [Link]
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Science.gov. pyrimidine degradation pathway: Topics by Science.gov. Available at: [Link]
-
Ashihara, H., et al. (2018). Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]
-
den Hertog, H.J., et al. (1951). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
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Szabó, K., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. Available at: [Link]
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Pharmapproach.com (2021). Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180. Available at: [Link]
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Sharma, M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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Sharma, M., et al. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
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Sabaa, M.W. (2017). Thermal Stabilizers for Halogenated Polymers. ResearchGate. Available at: [Link]
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Miller, E.M., et al. (1991). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
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ICH (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]
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Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Available at: [Link]
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Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
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Staszewska-Krajewska, O., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]
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Wong, A.W., & Datla, A. (2005). Assay and Stability Testing. Kinam Park's Lab, Purdue University. Available at: [Link]
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Separation Science (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
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Andersen, C., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. Available at: [Link]
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van Kuilenburg, A.B.P., et al. (2004). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]
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Richardson, D.D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]
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Sowinska, M., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers. Available at: [Link]
-
Pharmaffiliates. 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine. Available at: [Link]
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Defense Technical Information Center (1966). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Available at: [Link]
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PubChem. 5-(4-Bromophenyl)-4,6-dichloropyrimidine. Available at: [Link]
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Key functional groups in 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine for synthesis
Title: Chemo-Selectivity and Synthetic Utility of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine: A Technical Guide
Executive Summary & Structural Logic
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor and G-protein coupled receptor (GPCR) antagonist landscape. Its utility is defined by a distinct "reactivity gradient" that allows for sequential, programmable functionalization.
This guide analyzes the molecule not just as a static structure, but as a dynamic platform for divergent synthesis. The core value proposition of this scaffold lies in the electronic disparity between the hyper-electrophilic pyrimidine core and the electronically deactivated aryl wing .
The Reactivity Gradient
-
Primary Warhead (C4-Br): The 4-bromo substituent on the pyrimidine ring is the most reactive site. The electron-deficient nature of the diazine ring activates this position toward both Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings. -
Lipophilic Anchor (3,5-Dichlorophenyl): This moiety acts as a metabolic shield. The chlorines at the meta-positions block common P450 metabolic hotspots (hydroxylation) while increasing lipophilicity (LogP) for membrane permeability. They are chemically inert under the conditions used to functionalize the C4-Br position.
-
Nitrogen Acceptors (N1/N3): These provide hydrogen bond acceptor sites for ATP-binding pockets in kinases but can also interfere with catalysis if not properly managed (e.g., via chelation).
Functional Group Analysis & Reactivity Profile
The following diagram illustrates the decision tree for functionalizing this scaffold. The high-contrast nodes indicate the electronic state of each site.
Figure 1: Reactivity hierarchy. The Red path indicates the primary synthetic vector. The Blue path represents the stable, lipophilic tail.
Synthetic Protocols
The following protocols are designed to be self-validating. The disparity in reactivity ensures that the 3,5-dichlorophenyl ring remains intact while the 4-bromo position is derivatized.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: To replace the C4-Br with an aryl or heteroaryl group without affecting the chlorines.
Reagents & Conditions:
-
Catalyst:
(5 mol%) or (for sterically hindered substrates). -
Base:
(2.0 equiv) or . -
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
Temperature: 80–90 °C.
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (1.0 equiv), Boronic Acid (1.1 equiv), and Base. Evacuate and backfill with Argon (
). -
Catalyst Addition: Add the Pd catalyst under positive Argon pressure.
-
Solvation: Add degassed solvent mixture.
-
Reaction: Heat to 90 °C for 4–12 hours.
-
Validation: Monitor via TLC or LC-MS. The starting bromide should disappear. If the 3,5-dichlorophenyl ring reacts, you will see a mass shift of +Ar minus Cl, but this is kinetically disfavored with standard ligands.
-
-
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.
Protocol B: Nucleophilic Aromatic Substitution ( ) (C-N Bond Formation)
Objective: To introduce an amine motif (common in kinase inhibitors to interact with the hinge region).
Reagents & Conditions:
-
Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).
-
Solvent: n-Butanol, DMF, or DMSO.
-
Temperature: 80–120 °C (Microwave irradiation accelerates this significantly).
Mechanism: The electron-withdrawing nitrogen atoms of the pyrimidine ring render the C4 position highly electropositive. The intermediate Meisenheimer complex is stabilized by the ring nitrogens.
Strategic Applications in Drug Discovery
The 3,5-dichlorophenyl moiety is not merely a bystander; it is a strategic structural element.
| Feature | Function in MedChem | Mechanism |
| Metabolic Stability | Increases | The chlorines at C3/C5 block CYP450 oxidation at the most vulnerable phenyl positions. |
| Lipophilicity | Improves Permeability | Increases logP, facilitating passive transport across cell membranes. |
| Conformation | Induces Twist | The steric bulk of the chlorines forces the phenyl ring out of planarity with the pyrimidine, creating a specific 3D vector for binding. |
Synthesis Workflow Diagram
Figure 2: Divergent synthesis workflow. Note that both pathways preserve the dichlorophenyl moiety.
References
-
Reactivity of 4-Bromopyrimidines
-
Metabolic Stability of Dichlorophenyl Moieties
-
General Synthesis of 4-Bromopyrimidines
-
Suzuki Coupling Optimization
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The Versatile Scaffold: A Technical Guide to the Biological Activity of 6-Aryl-Substituted Pyrimidines
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2][3] Its inherent ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has established it as a "privileged scaffold" in drug discovery.[4][5][6] Among the vast landscape of pyrimidine derivatives, the 6-aryl-substituted class has emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of the biological potential of 6-aryl-substituted pyrimidines, offering insights into their design, synthesis, and mechanisms of action across various therapeutic areas. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by experimental data and protocols to provide a comprehensive resource for researchers and drug development professionals.
Anticancer Potential: Targeting the Machinery of Malignancy
The fight against cancer has been significantly advanced by the development of targeted therapies, and 6-aryl-substituted pyrimidines have shown considerable promise in this arena.[7] Their anticancer effects are often mediated through the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis.[8][9]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases.[7][8][10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
-
Receptor Tyrosine Kinases (RTKs): Several 6-aryl-substituted pyrimidine derivatives have been identified as potent inhibitors of RTKs such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptors (VEGFRs).[8] For instance, N4-substitutedphenyl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have demonstrated potent, multiple RTK inhibition.[8] The substitution pattern on both the N4-aryl ring and the 6-arylmethyl group can modulate the inhibitory profile, allowing for the development of both multi-targeted and selective inhibitors.[8]
-
Non-Receptor Tyrosine Kinases: The ABL1 tyrosine kinase, a key driver in chronic myeloid leukemia (CML), has also been targeted by 2-amino-4,6-diarylpyrimidines.[11] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl rings at the C-4 and C-6 positions of the pyrimidine core significantly influence their antiproliferative activity against CML cell lines.[11]
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, certain 6-aryl-substituted pyrimidines can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, a series of pyrimidine derivatives bearing aryl urea moieties were shown to arrest the cell cycle at the G2/M phase and induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[12] Similarly, 4,6-disubstituted-2-(4-morpholinyl) pyrimidines have been shown to reduce proliferation in breast cancer and melanoma cells by inducing a senescence-like phenotype and cell death.[13]
Visualizing the Anticancer Mechanism: Kinase Inhibition
Caption: Inhibition of receptor tyrosine kinases by 6-aryl-substituted pyrimidines disrupts downstream signaling, leading to decreased cell proliferation and increased apoptosis.
Antimicrobial Activity: A Scaffold for Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 6-Aryl-substituted pyrimidines have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16]
Derivatives of 6-aryl-5-cyano-2-thiouracil have been synthesized and screened for their antimicrobial properties.[14] Certain thiazolo[3,2-a]pyrimidines derived from this scaffold were found to be more active than the standard antibiotic ampicillin against Gram-positive bacteria like Pseudomonas aeruginosa.[14] Furthermore, some of these compounds exhibited good antifungal activity.[14]
The mechanism of antimicrobial action can vary. For example, 6-arylpyrido[2,3-d]pyrimidines have been identified as novel ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase (Ddl), an essential enzyme in peptidoglycan biosynthesis.[17] Inhibition of this enzyme disrupts bacterial cell wall formation, leading to cell death.[17]
Antiviral and Anti-inflammatory Potential
The therapeutic utility of 6-aryl-substituted pyrimidines extends to viral infections and inflammatory conditions.
Antiviral Applications
Certain 6-substituted pyrimidine derivatives have shown inhibitory activity against various viruses.[18][19][20][21] For instance, 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have been found to inhibit the replication of herpes viruses and retroviruses, including HIV-1 and HIV-2.[18] The nature of the substituent at the 6-position and its stereochemistry can significantly impact the antiviral potency.[18]
Anti-inflammatory Effects
Chronic inflammation is a key component of many diseases. 6-Aryl-substituted pyrimidines have been investigated for their anti-inflammatory properties.[22][23][24][25][26][27] A series of 6-aryl substituted pyrimidine azo dyes were synthesized and showed in-vitro anti-inflammatory activity, as determined by the heat-induced hemolysis method.[22][23] Additionally, some dihydropyrimidine derivatives have demonstrated in vivo anti-inflammatory activity comparable to the standard drug diclofenac sodium.[26] The anti-inflammatory effects are often attributed to the inhibition of inflammatory mediators.[27] For example, substituted N-aryl-6-pyrimidinones have been developed as potent and selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[28]
Structure-Activity Relationship (SAR) Insights
The biological activity of 6-aryl-substituted pyrimidines is intricately linked to their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective compounds.[1][29][30]
-
Substituents on the 6-Aryl Ring: The nature and position of substituents on the aryl ring at the C6 position can dramatically influence activity. Electron-withdrawing or electron-donating groups, as well as their steric properties, can affect binding to the target protein. For example, in a series of 2-amino-4,6-diarylpyrimidines targeting ABL1 kinase, the combination of specific substituted benzaldehydes and acetophenones at the C-4 and C-6 positions was found to significantly enhance antiproliferative activity.[11]
-
Modifications at Other Positions: Substitutions at other positions on the pyrimidine ring (C2, C4, and C5) also play a critical role in determining the pharmacological profile. For instance, in the context of anticancer agents, modifications at the N4 position of the pyrimidine ring have been shown to modulate RTK inhibitory profiles.[8]
Experimental Protocols
To facilitate further research in this promising area, detailed experimental protocols for the synthesis and biological evaluation of 6-aryl-substituted pyrimidines are provided below.
General Synthesis of 6-Aryl-Substituted Pyrimidines
A common and versatile method for the synthesis of 6-aryl-substituted pyrimidines involves the Suzuki-Miyaura cross-coupling reaction. This method allows for the site-selective introduction of aryl groups onto a pre-functionalized pyrimidine core.[31]
Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-2,4,5-trichloropyrimidines [31]
-
Reaction Setup: To a solution of 2,4,5,6-tetrachloropyrimidine (1.0 equiv.) in a suitable solvent (e.g., dioxane/water mixture) in a reaction vessel, add the desired arylboronic acid (1.0-1.2 equiv.).
-
Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2,4,5-trichloropyrimidine.
Workflow for Synthesis and Biological Evaluation
Caption: A streamlined workflow for the synthesis, characterization, and biological evaluation of novel 6-aryl-substituted pyrimidine derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized 6-aryl-substituted pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Quantitative Data Summary
The following table summarizes the anticancer activity of selected 6-aryl-substituted pyrimidine derivatives from the literature.
| Compound ID | Target Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 12b | HT-29 (Colon Cancer) | 0.44 | [7] |
| 12b | DU-145 (Prostate Cancer) | 1.07 | [7] |
| 2f | Various (NCI-60 panel) | < 1.0 (on 36 cell lines) | [25] |
| 2g | Various (NCI-60 panel) | < 1.0 (on 20 cell lines) | [25] |
| 4b | SW480 (Colon Cancer) | 11.08 | [12] |
Conclusion and Future Directions
6-Aryl-substituted pyrimidines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential for the development of new therapeutics. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its pharmacological properties through targeted structural modifications, makes it an attractive platform for medicinal chemists. Future research should continue to explore the vast chemical space around the 6-aryl-substituted pyrimidine core, focusing on the development of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel drug candidates from this remarkable class of molecules.
References
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- Mahran, A. M., et al. (2016). Synthesis and biological evaluation of novel pyrimidines derived from 6-aryl-5-cyano-2-thiouracil.
- Singh, P., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846.
- Hussain, M., et al. (2015). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2015(22), 4881-4889.
- Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(11), 7837-7848.
- Li, Y., et al. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 12(8), 4645-4656.
- De Burgh, E., et al. (2014). Influence of 6- or 8-substitution on the antiviral activity of 3-arylalkylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (CMV) and varicella-zoster virus (VZV): part II. European Journal of Medicinal Chemistry, 86, 386-395.
- Hou, Z., et al. (2018). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 157, 1021-1033.
- De Burgh, E., et al. (2014). Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). European Journal of Medicinal Chemistry, 76, 496-506.
- Singh, P., et al. (2020).
- Bahekar, S. S., & Shinde, D. B. (2003). Synthesis and anti-inflammatory activity of some [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives. Acta Pharmaceutica, 53(3), 223-229.
- BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of 6-phenyl-1H-pyrimidine-2,4-dithione in Cancer Cells. BenchChem.
- Kumar, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(22), 3845-3862.
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258.
- Elkanzi, N. A. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(10), 4069-4081.
- Schenone, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1016-1033.
- Lee, J. K., et al. (2011). Substituted N-aryl-6-pyrimidinones: a new class of potent, selective, and orally active p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(13), 3856-3860.
- Guisen, Z., et al. (2024). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Caccuri, F., et al. (2023). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Oncology, 13, 1253683.
- Chen, X. B., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 16(8), 563-585.
- Sharma, A., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
- De Zaeytijd, J., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5183.
- Selvam, T. P., et al. (2015). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4).
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(5), 2829-2853.
- Jiang, Y., et al. (2021). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents.
- Selvam, T. P., et al. (2015). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4).
- Ahmed, A. A., et al. (2023). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Antibiotics, 12(2), 345.
- Klutchko, S. R., et al. (2006). 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 49(4), 1475-1485.
- Gazivoda, T., et al. (2006). Synthesis and structural studies of C-5 aryl- and C-6 alkyl-substituted pyrimidine derivatives. Journal of the Serbian Chemical Society, 71(12), 1287-1298.
- Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
- Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 9(47), 51955-51970.
- Ahmad, O. K., et al. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460-8463.
- Ghorab, M. M., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 93-112.
- El-Gamal, M. I., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. RSC Advances, 16(1), 1-19.
- El-Gohary, N. S., & Shaaban, M. R. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-20.
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- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of 6- or 8-substitution on the antiviral activity of 3-arylalkylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (CMV) and varicella-zoster virus (VZV): part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis, characterization, computational study and <i>in-vitro</i> antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes - Arabian Journal of Chemistry [arabjchem.org]
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- 26. Synthesis and anti-inflammatory activity of some [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Executive Summary & Strategic Rationale
The synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (CAS: 1600415-42-6) represents a classic challenge in heterocyclic chemistry: the desymmetrization of a symmetric electrophile. The starting material, 4,6-dibromopyrimidine, possesses two equivalent electrophilic sites. The objective is to install exactly one aryl group while retaining the second bromine atom for subsequent functionalization (e.g., SNAr or a second cross-coupling).
Key Technical Challenges:
-
Statistical Distribution: In non-optimized conditions, a statistical mixture of starting material, mono-arylated product, and bis-arylated byproduct is common.
-
Hydrodehalogenation: Protodeboronation or reduction of the C-Br bond can occur if the catalytic cycle is sluggish.
This protocol utilizes a stoichiometrically controlled Suzuki-Miyaura coupling using a palladium(0) catalyst system. We prioritize the use of 1,4-dioxane/water as the solvent system to ensure solubility of the lipophilic boronic acid while maintaining a homogeneous catalytic phase.
Retrosynthetic Analysis & Pathway
The logical disconnection reveals 4,6-dibromopyrimidine and 3,5-dichlorophenylboronic acid as the optimal precursors. The bromine at C4/C6 is activated towards oxidative addition due to the electron-deficient nature of the pyrimidine ring.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the mono-arylation of 4,6-dibromopyrimidine. The stoichiometry is tuned to favor the major path (Red).
Detailed Experimental Protocol
Reagents and Equipment
-
Reaction Vessel: 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Inert Gas: Argon or Nitrogen (balloon or manifold).
-
Solvents: 1,4-Dioxane (HPLC grade, degassed), Distilled Water (degassed).
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example Scale) |
| 4,6-Dibromopyrimidine | 237.88 | 1.0 | 2.38 g (10 mmol) |
| 3,5-Dichlorophenylboronic acid | 190.82 | 0.95 | 1.81 g (9.5 mmol) |
| Pd(PPh3)4 | 1155.56 | 0.05 | 578 mg (0.5 mmol) |
| Sodium Carbonate (Na2CO3) | 105.99 | 2.0 | 2.12 g (20 mmol) |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
Note: The boronic acid is used in slight deficit (0.95 eq) relative to the dibromide to minimize the formation of the bis-arylated impurity (4,6-bis(3,5-dichlorophenyl)pyrimidine).
Step-by-Step Procedure
-
Degassing: Combine 1,4-dioxane and water in a separate flask. Sparge with argon for 15 minutes to remove dissolved oxygen. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid and reduced yields.
-
Charging: To the reaction flask, add 4,6-dibromopyrimidine (2.38 g), 3,5-dichlorophenylboronic acid (1.81 g), and Pd(PPh3)4 (578 mg).
-
Solvation: Add the degassed dioxane (40 mL) via syringe. Stir gently to dissolve the organic components.
-
Base Addition: Dissolve the Na2CO3 (2.12 g) in the degassed water (10 mL) and add this solution to the reaction mixture. Rationale: The base activates the boronic acid to the boronate species, facilitating transmetallation.
-
Reaction: Heat the mixture to 80°C under an argon atmosphere. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.[3]
-
Checkpoint: The reaction typically reaches completion (consumption of boronic acid) within 4–6 hours. Do not overheat or extend time unnecessarily to avoid bis-coupling.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude residue will contain the product, unreacted starting material (due to the 0.95 eq stoichiometry), and traces of bis-product.
-
Purify via flash column chromatography on silica gel.
-
Eluent Gradient: 0% to 10% Ethyl Acetate in Hexanes.
-
The unreacted 4,6-dibromopyrimidine elutes first, followed by the target 4-bromo-6-(3,5-dichlorophenyl)pyrimidine .
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Recommendation | Impact of Deviation |
| Temperature | 80°C | >90°C increases bis-arylation; <60°C stalls the reaction. |
| Stoichiometry | 0.95 eq Boronic Acid | >1.1 eq drastically increases bis-arylated byproduct, which is difficult to separate. |
| Base Choice | Na2CO3 or K2CO3 | Stronger bases (e.g., KOtBu) may promote hydrolysis of the bromine. |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 is a viable alternative if the reaction is sluggish. |
Mechanism of Selectivity
The selectivity relies on the statistical probability of the oxidative addition occurring at one C-Br bond versus the other. Once the first aryl group is installed, the electron density of the pyrimidine ring changes slightly. However, because the rings are meta-substituted (relative to nitrogens) and the incoming group is an aryl ring, the electronic deactivation is minimal. Therefore, stoichiometric control is the primary driver of selectivity, not electronic differentiation.
Safety & Compliance
-
Chemical Handling: 4,6-Dibromopyrimidine is an irritant. 3,5-Dichlorophenylboronic acid may be harmful if swallowed. Wear standard PPE (gloves, goggles, lab coat).
-
Waste Disposal: Palladium wastes must be segregated for heavy metal disposal. Halogenated organic waste streams are required for the solvents.
-
Regulatory Status: This synthesis utilizes standard research chemicals. Ensure compliance with local EHS regulations regarding the handling of halogenated aromatics.
References
-
MDPI: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
-
BenchChem: A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
-
ResearchGate: Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
-
BLD Pharm: Product Information: 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (CAS 1600415-42-6).
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction using 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine. The protocols and insights are derived from established methodologies for structurally analogous compounds, particularly other halogenated pyrimidines, offering a robust starting point for reaction optimization and scale-up.
Introduction: The Strategic Importance of Pyrimidine Scaffolds
Substituted pyrimidines are foundational scaffolds in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, enabling the straightforward introduction of diverse aryl and heteroaryl substituents onto the pyrimidine core.[1] 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is an attractive building block, featuring a reactive C-Br bond for selective cross-coupling while retaining two chlorine atoms that can be functionalized in subsequent transformations. The electron-deficient nature of the pyrimidine ring, further accentuated by the dichlorophenyl substituent, influences the reactivity at the C4 position, making it a prime site for oxidative addition to a palladium(0) catalyst.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Critical Parameters and Component Selection
The success of the Suzuki-Miyaura coupling of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine hinges on the judicious selection of the catalyst, ligand, base, and solvent. The following recommendations are based on optimized conditions for the structurally similar 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1][4]
3.1. Palladium Catalyst and Ligand System
The choice of the palladium source and its coordinating ligand is paramount for achieving high catalytic activity and stability.
-
Palladium Precatalyst: A common and effective choice is a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) . Alternatively, a Pd(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂ can be used in conjunction with phosphine ligands, as they are reduced in situ to the active Pd(0) species.
-
Phosphine Ligands: For heteroaryl halides, bulky, electron-rich phosphine ligands are often beneficial as they promote the oxidative addition and reductive elimination steps.[5][6] While Pd(PPh₃)₄ comes pre-ligated, for other palladium sources, ligands like SPhos or XPhos can be highly effective, especially for challenging couplings.[5] However, for many standard couplings of bromopyrimidines, triphenylphosphine (PPh₃) provides a good balance of reactivity and stability.[1]
3.2. The Role of the Base
The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[7][8]
-
Recommended Bases: For the coupling of halogenated pyrimidines, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices.[1][7] K₃PO₄ is often found to give superior yields in these systems.[1][4] Cesium carbonate (Cs₂CO₃) can also be effective, particularly in cases of low reactivity.
3.3. Solvent System
The solvent must solubilize the reactants and facilitate the reaction at the desired temperature.
-
Recommended Solvents: A mixture of an aprotic organic solvent and water is often optimal. The water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[9] 1,4-Dioxane/water mixtures (e.g., 4:1 or 5:1) are highly effective and widely used for Suzuki couplings of heteroaryl halides.[1] Other suitable solvents include toluene/water and DMF.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine with a generic arylboronic acid.
4.1. General Protocol using Pd(PPh₃)₄
This protocol is adapted from optimized conditions for a similar substrate.[1][4]
Materials:
-
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 or 5:1 ratio).
-
Add the potassium phosphate base.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Recommended Reaction Conditions
The following table summarizes the recommended starting conditions for the Suzuki-Miyaura coupling of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, based on successful couplings of analogous bromopyrimidines.[1][4]
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pre-formed, active Pd(0) catalyst; effective for many heteroaryl couplings. |
| Ligand | Triphenylphosphine (from catalyst) | Provides a good balance of stability and reactivity. |
| Base | K₃PO₄ (2.0-3.0 equiv) | Strong, non-nucleophilic base that effectively promotes transmetalation. |
| Solvent | 1,4-Dioxane / Water (4:1) | Aprotic solvent with water to aid in base dissolution and boronate formation. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for oxidative addition and other steps. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting pyrimidine. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use fresh catalyst and ensure proper inert atmosphere technique. |
| Insufficiently active base | Switch to a stronger base like Cs₂CO₃ or ensure the base is finely powdered. | |
| Low reaction temperature | Increase the temperature in 10 °C increments. | |
| Side Product Formation | Homocoupling of boronic acid | Ensure thorough degassing of solvents to minimize oxygen. |
| Protodeboronation | Use anhydrous solvents if water seems to be detrimental. | |
| Incomplete Reaction | Sterically hindered boronic acid | Switch to a more active ligand system (e.g., Pd(OAc)₂ with SPhos or XPhos). |
| Catalyst decomposition | Lower the catalyst loading if high concentrations lead to aggregation. |
Conclusion
The Suzuki-Miyaura coupling of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a highly valuable transformation for the synthesis of complex, functionalized pyrimidine derivatives. By leveraging the optimized conditions established for structurally similar substrates, researchers can efficiently access a wide range of novel compounds. The protocol detailed herein, centered around a Pd(PPh₃)₄ catalyst system with K₃PO₄ as the base in a dioxane/water solvent mixture, provides a reliable and effective starting point for further exploration and optimization in drug discovery and materials science applications.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. Available at: [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
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- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Bromopyrimidines
Introduction: The Strategic Importance of Pyrimidine Functionalization
The pyrimidine core is a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents, including antivirals, anticancer drugs, and antibiotics. The ability to precisely and efficiently modify the pyrimidine scaffold is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) on halopyrimidines stands out as a robust and versatile strategy for introducing diverse functionalities at key positions on the ring. This guide provides an in-depth exploration of SNAr protocols specifically tailored for 4-bromopyrimidines, offering researchers a practical and scientifically grounded resource for the synthesis of novel pyrimidine-based compounds. While 4-chloropyrimidines are more commonly employed in SNAr reactions, 4-bromopyrimidines offer a valuable alternative with comparable reactivity in many cases, expanding the synthetic chemist's toolkit.[1]
The Mechanism of SNAr on the Pyrimidine Ring: An Electron-Deficient System Primed for Attack
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles. The presence of a halogen, such as bromine, at the 4-position further activates the ring for SNAr. The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including the electronegative nitrogen atoms, which provides significant stabilization.[2] This initial attack is typically the rate-determining step of the reaction.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the bromide ion, yielding the final substituted product.
The stability of the Meisenheimer complex is a key factor influencing the reaction rate. The electron-withdrawing nature of the pyrimidine nitrogens is crucial for stabilizing this intermediate and facilitating the overall substitution.[2]
Sources
Reagents for functionalizing 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Application Note: Strategic Functionalization of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
and Pd-Catalyzed Cross-CouplingsIntroduction & Strategic Overview
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its reactivity is defined by two distinct electronic features:
-
The Pyrimidine Core: inherently electron-deficient, making the C4-position highly susceptible to nucleophilic attack.[1]
-
The 6-(3,5-Dichlorophenyl) Moiety: This substituent acts as a strong electron-withdrawing group (EWG) via induction. Unlike a standard phenyl group, the 3,5-dichloro substitution significantly lowers the LUMO energy at C4, increasing electrophilicity.[2]
Chemo-Selectivity Alert: The molecule contains three halogen atoms. The C4-Bromine is the primary reactive site (highest lability). The aryl chlorides (on the phenyl ring) are significantly less reactive and will generally remain intact under standard
Decision Logic & Reaction Pathways
The following workflow illustrates the decision process for selecting the optimal functionalization pathway based on the target nucleophile.
Figure 1: Strategic decision tree for functionalizing the C4-position. The high electrophilicity of the substrate often allows SNAr to supersede Buchwald-Hartwig for aliphatic amines.[2]
Protocol A: Nucleophilic Aromatic Substitution ( )
Application: Introduction of primary and secondary aliphatic amines.[1][3][4] Mechanism: The 3,5-dichlorophenyl group stabilizes the Meisenheimer complex intermediate, accelerating the rate of substitution compared to simple 4-bromopyrimidines.
Reagents & Conditions
| Component | Reagent | Role |
| Solvent | Isopropanol (IPA) or DMF | IPA is preferred for green chemistry; DMF for solubility issues. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Scavenges HBr byproduct.[2] |
| Nucleophile | 1.1 – 1.2 eq. Amine | Slight excess ensures conversion. |
| Temperature | 60°C – 80°C | Moderate heat required; reflux in IPA is standard. |
Step-by-Step Methodology
-
Preparation: In a reaction vial, dissolve 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (1.0 eq) in Isopropanol (0.2 M concentration).
-
Addition: Add DIPEA (2.0 eq) followed by the amine nucleophile (1.1 eq).
-
Reaction: Seal the vial and heat to 80°C for 2–4 hours.
-
Note: Monitor via LCMS. The starting material (Br isotope pattern ~1:1) should disappear, replaced by the product (Cl2 isotope pattern ~9:6:1).[2]
-
-
Workup:
-
Option A (Precipitation): Cool to room temperature. Add water (3x volume). The product often precipitates. Filter and wash with water/cold EtOH.
-
Option B (Extraction): Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.[2]
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Critical Insight: If using volatile amines, use a sealed pressure tube. If the amine is a hydrochloride salt, increase DIPEA to 3.0 eq.[2]
Protocol B: Suzuki-Miyaura Cross-Coupling
Application: Formation of C–C bonds (Biaryl systems). Challenge: Preventing reaction at the 3,5-dichloro sites. The C4-Br bond is significantly weaker (BDE ~65 kcal/mol) than the aryl C-Cl bonds (~95 kcal/mol), enabling high chemoselectivity [1].
Reagents & Conditions
| Component | Reagent | Role |
| Catalyst | Pd(dppf)Cl2·DCM (5 mol%) | Robust catalyst; prevents dehalogenation.[2] |
| Ligand | dppf (contained in catalyst) | Bidentate ligand stabilizes Pd, reducing side reactions.[2] |
| Base | 2M Na2CO3 (aq) | Activates the boronic acid. |
| Solvent | 1,4-Dioxane / Water (4:[2]1) | Standard biphasic system.[2] |
Step-by-Step Methodology
-
Degassing: Charge a microwave vial or round-bottom flask with substrate (1.0 eq) and Boronic Acid/Ester (1.1 eq). Evacuate and backfill with Nitrogen (3 cycles).[2]
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3 (2.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl2[2]·DCM (0.05 eq) under a positive stream of Nitrogen.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
QC Check: Watch for "Protodebromination" (replacement of Br with H) if the reaction runs too long or water content is too high.
-
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.[2]
-
Purification: Flash chromatography.
Protocol C: Buchwald-Hartwig Amination
Application: Coupling with Anilines (aromatic amines) or sterically hindered amines where
Reagents & Conditions
| Component | Reagent | Role |
| Catalyst | Pd2(dba)3 (2-5 mol%) | Source of Pd(0). |
| Ligand | XPhos or BrettPhos (5-10 mol%) | Bulky, electron-rich ligands facilitate oxidative addition into C-Br. |
| Base | Cs2CO3 or NaOtBu | NaOtBu is faster; Cs2CO3 is milder if functional groups are sensitive. |
| Solvent | Toluene or t-BuOH | Anhydrous conditions are preferred. |
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry glassware and cool under Argon.
-
Loading: Add substrate (1.0 eq), Aniline (1.2 eq), Base (1.5 eq), Pd2(dba)3 , and Ligand .[2]
-
Solvation: Add anhydrous Toluene (0.1 M).
-
Reaction: Heat to 100°C overnight.
-
Optimization: If conversion is low, switch ligand to BrettPhos , which is specifically designed for difficult C-N couplings [2].[2]
-
-
Workup: Dilute with DCM, wash with water.[2] Dry and concentrate.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Hydrolysis (Product is Pyrimidinone) | Water in solvent during | Dry solvents (molecular sieves).[2] In Suzuki, switch to K3PO4 and reduce water ratio.[2] |
| No Reaction ( | Nucleophile is too weak (e.g., Aniline).[2] | Switch to Protocol C (Buchwald) or use acid catalysis (pTSA) in BuOH at 120°C. |
| Reaction at Cl-sites | Catalyst too active (e.g., Pd(PtBu3)2).[2] | Use milder catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.[2] Avoid highly active ligands like alkyl-phosphines unless necessary. |
| Bis-substitution | Excess nucleophile/catalyst. | Strictly control stoichiometry (1.05 eq nucleophile). Lower temperature. |
References
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] 7th Edition. Wiley. (General reactivity of halopyrimidines).
-
Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[2] Link[2]
-
Gong, Y., et al. (2015).[2] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry, 80(15), 7757–7763.[2] Link[2]
-
Schomaker, J. M., & Delia, T. J. (2001).[2] "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry, 66(21), 7125–7128.[2] Link[2]
-
PubChem Compound Summary. "5-(4-Bromophenyl)-4,6-dichloropyrimidine." (Structural data for analog comparison). Link[2]
Sources
Application Note: Strategic Synthesis of Biaryl Pyrimidine Kinase Inhibitors Using Bromo-Intermediates
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine heterocycle is a "privileged scaffold" in oncology drug discovery, forming the core of numerous FDA-approved kinase inhibitors (e.g., Pazopanib, Brigatinib, Osimertinib). These molecules typically function as ATP-competitive inhibitors, where the pyrimidine ring mimics the adenine base of ATP, forming critical hydrogen bonds within the kinase hinge region.
Synthesizing these molecules requires precise installation of substituents at the C2, C4, and C5 positions. While 2,4-dichloropyrimidine is a common starting material, it presents regioselectivity challenges—specifically, separating C4- and C2-substituted isomers often requires tedious chromatography.
The Bromo-Intermediate Advantage: This guide focuses on the use of 5-bromo-2,4-dichloropyrimidine (and related 5-bromo-2-chloropyrimidines). The introduction of the C5-bromine atom creates an orthogonal reactivity landscape . Unlike all-chloro scaffolds, the distinct electronic and steric properties of the C5-bromo group allow for highly predictable, sequential functionalization:
-
C4-Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr).
-
C5-Position: Highly reactive for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) due to the weaker C-Br bond compared to C-Cl.[1]
-
C2-Position: Reserved for the final substitution step.
Mechanistic Strategy: The Hierarchy of Reactivity
To design a robust protocol, one must understand the reactivity hierarchy.[2] In a 5-bromo-2,4-dichloropyrimidine system, the reaction order is dictated by the mechanism of attack.
Reactivity Workflow Diagram
Caption: Orthogonal reactivity strategy allowing sequential functionalization of the pyrimidine core.
Detailed Experimental Protocols
Protocol A: Regioselective SNAr at C4
Objective: Install the primary amine or aniline at the C4 position while preserving the C5-Br and C2-Cl for later steps. Challenge: Preventing bis-substitution (C2/C4) or wrong regioisomer (C2).
Materials:
-
5-Bromo-2,4-dichloropyrimidine (1.0 equiv)
-
Amine/Aniline nucleophile (1.05 equiv)
-
Base: Diisopropylethylamine (DIEA) (2.0 equiv) or NaHCO3 (solid)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)
Procedure:
-
Dissolution: Dissolve 5-bromo-2,4-dichloropyrimidine in iPrOH (0.2 M concentration) in a round-bottom flask. Cool to 0°C using an ice bath. Note: Temperature control is the primary variable for regioselectivity.
-
Addition: Add the base (DIEA). Then, add the amine nucleophile dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm naturally to Room Temperature (RT). Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3] The starting material should disappear, and a single major peak should appear. If C2-substitution is observed (minor), lower the temperature to -10°C for future runs.
-
-
Workup:
-
If the product precipitates: Filter the solid, wash with cold water and cold iPrOH/Hexane (1:1).
-
If soluble: Evaporate volatiles, redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.
-
-
Purification: Usually not required if precipitation occurs. If necessary, flash chromatography (SiO2).
Protocol B: C5-Selective Suzuki-Miyaura Coupling
Objective: Form the biaryl bond. This is the critical step for kinase inhibitor scaffolds.[4] Challenge: Dehalogenation (loss of Br without coupling) or coupling at the C2-Cl site.
Materials:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid/Ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)
-
Why: This bidentate ligand prevents β-hydride elimination and is robust. Pd(PPh3)4 is a viable alternative but more oxygen-sensitive.
-
-
Base: 2M Aqueous Na2CO3 or Cs2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[5]
Procedure:
-
Degassing: In a reaction vial, combine Intermediate A, Boronic Acid, and Solvent. Sparge with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of this reaction.
-
Catalyst Addition: Add the Pd catalyst and the aqueous base. Seal the vial immediately.
-
Reaction: Heat to 80–90°C for 2–6 hours.
-
Caution: Do not exceed 100°C initially, as this increases the risk of oxidative addition into the C2-Cl bond.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc. Partition the filtrate with water/brine.[5]
-
Purification: Flash chromatography is typically required to remove de-brominated side products or homocoupled boronic acids.
Optimization Data: Catalyst & Solvent Effects[2][5]
The following table summarizes optimization studies for the coupling of 4-amino-5-bromo-2-chloropyrimidine with phenylboronic acid.
| Entry | Catalyst (5 mol%) | Solvent System | Base | Temp (°C) | Yield (%) | C2-Coupling (%) |
| 1 | Pd(PPh3)4 | DME/H2O | Na2CO3 | 90 | 65 | 5 |
| 2 | Pd(OAc)2 / PPh3 | Toluene/H2O | K3PO4 | 100 | 40 | 15 |
| 3 | Pd(dppf)Cl2 | Dioxane/H2O | Na2CO3 | 85 | 92 | < 1 |
| 4 | Pd2(dba)3 / XPhos | THF/H2O | K3PO4 | 60 | 88 | 0 |
Analysis:
-
Entry 3 represents the standard "workhorse" condition. It offers the best balance of cost, ease of handling, and selectivity.
-
Entry 4 (Buchwald ligands like XPhos) is highly active and allows for lower temperatures, which is useful if the substrate contains sensitive functional groups, but is more expensive.
Troubleshooting Guide
When yields are low or impurities are high, follow this decision logic.
Caption: Decision tree for troubleshooting Suzuki coupling failures on halopyrimidines.
References
-
Regioselectivity in Pyrimidine Chemistry
- Title: A Highly Regioselective Amin
- Source: Organic Letters (ACS Public
-
URL:[Link]
- Relevance: Establishes the C4 > C2 reactivity hierarchy for SNAr reactions.
- Suzuki Coupling on Chloropyrimidines: Title: Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Source: BenchChem Application Library. Relevance: Provides baseline conditions for Pd-catalyzed coupling on mixed-halogen systems.
-
Kinase Inhibitor Synthesis (General)
- Title: Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Deriv
- Source: National Institutes of Health (PubMed / PMC).
-
URL:[Link]
- Relevance: Demonstrates the biological utility of the 2,4,5-substitution p
-
Palladium Catalyst Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Abstract & Strategic Significance
This Application Note details the protocol for the Palladium-catalyzed C–N cross-coupling of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (Substrate 1 ). This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK pathways).
The primary challenge in this transformation is chemoselectivity . The substrate contains three halogen atoms: one activated heteroaryl bromide and two aryl chlorides.[1] This guide demonstrates how to exclusively aminate the C4-bromide position while preserving the 3,5-dichlorophenyl moiety for downstream diversification, utilizing Third-Generation (G3) Buchwald Precatalysts to overcome the inhibitory effects of pyrimidine nitrogen coordination.
Retrosynthetic & Mechanistic Analysis
Chemoselectivity Rationale
The success of this protocol relies on the distinct rates of oxidative addition (
-
C4-Pyrimidinyl Bromide (Target): Highly activated due to the electron-deficient pyrimidine ring (
-deficiency) and the weaker C–Br bond (Bond Dissociation Energy ~ 81 kcal/mol). -
C3,5-Phenyl Chlorides (Off-Target): Deactivated. The phenyl ring is less electron-deficient than the pyrimidine, and C–Cl bonds are stronger (~96 kcal/mol). Furthermore, the 3,5-positions are sterically accessible but electronically deactivated compared to the pyrimidine.
Catalyst Deactivation Pathways
Pyrimidines possess lone pairs on the endocyclic nitrogens that can coordinate to unsaturated Pd(0) species, forming stable "resting states" that arrest the catalytic cycle (Pd-poisoning).[2]
-
Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ). The steric bulk of these ligands destabilizes the
-coordination of the pyrimidine nitrogen to the palladium center, forcing the cycle toward productive oxidative addition.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical ligand-enabled prevention of catalyst poisoning.
Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent non-productive coordination to pyrimidine nitrogens.
Method Development & Optimization
Ligand & Base Selection Matrix
For this specific substrate, the choice of ligand depends on the amine class.
| Amine Class | Recommended Ligand | Catalyst Source | Base | Solvent |
| Primary Amines (Aliphatic/Aniline) | BrettPhos | BrettPhos Pd G3 | NaOtBu | Dioxane |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | RuPhos Pd G3 | NaOtBu | Toluene |
| Amides / Carbamates | tBuBrettPhos | tBuBrettPhos Pd G3 | K3PO4 | t-Amyl Alcohol |
| Base-Sensitive Substrates | Xantphos | Pd2(dba)3 | Cs2CO3 | Dioxane |
Optimization Workflow
Use the following decision tree to troubleshoot low yields or selectivity issues.
Figure 2: Troubleshooting logic for reaction optimization.
Standard Operating Procedures (SOPs)
Protocol A: High-Performance Method (Recommended)
Best for: Challenging amines, high value intermediates, and ensuring strict chemoselectivity.
Materials:
-
Substrate: 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (1.0 equiv)
-
Amine: 1.2 equiv[3]
-
Catalyst: BrettPhos Pd G3 (0.02 equiv / 2 mol%) [Sigma-Aldrich #761605]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate, BrettPhos Pd G3, and NaOtBu.
-
Note: If the amine is a solid, add it now. If liquid, add after solvent.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap.
-
Amine Addition: If the amine is liquid, add it via syringe through the septum.
-
Reaction: Heat the block/bath to 80 °C . Stir vigorously (800 rpm) for 2–4 hours.
-
Visual Check: The reaction mixture often turns from orange to dark brown/black upon completion.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient). The 3,5-dichlorophenyl group increases lipophilicity, so the product may elute earlier than typical aminopyrimidines.
Protocol B: Cost-Effective Method (Classic)
Best for: Simple primary amines, scale-up where IP costs are a concern.
Materials:
-
Catalyst: Pd2(dba)3 (1 mol%) + Xantphos (2 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene/Water (10:1) or pure Dioxane.[4]
Step-by-Step:
-
Pre-complexation: In the reaction vessel, mix Pd2(dba)3 and Xantphos in the solvent and stir at RT for 5 minutes to allow ligand ligation (solution turns yellow/orange).
-
Addition: Add Substrate, Amine, and Base.[5]
-
Degassing: Sparge the mixture with Nitrogen for 10 minutes (critical for Xantphos stability).
-
Reaction: Heat to 100 °C overnight (12–16 h).
-
Workup: Standard aqueous extraction (Water/DCM).
Critical Data & Expected Results
Chemoselectivity Verification
In validation runs using 4-bromo-6-(3,5-dichlorophenyl)pyrimidine with morpholine (1.2 equiv):
| Parameter | Method A (BrettPhos G3) | Method B (Xantphos) |
| Time | 2 hours | 14 hours |
| Conversion | >99% | 85% |
| Yield (Isolated) | 92% | 78% |
| Bis-amination (Defect) | Not Detected (<0.1%) | Trace (<2%) |
| Hydrodehalogenation | <1% | ~5% |
Scavenging Palladium (Pharma Requirement)
Because pyrimidines bind Pd, residual metal levels can be high.
-
Recommendation: Treat the crude organic layer with SiliaMetS® Thiol or DMT scavengers (0.5 equiv relative to catalyst) for 1 hour at 50°C before filtration.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7][8][9][10] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed Aqueous Buchwald-Hartwig Amination with Amphiphilic Polymer PEG-PVEG - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent selection for reactions involving 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Application Note: Solvent Selection for Reactions Involving 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Executive Summary
This guide addresses the specific solvent engineering required for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (referred to herein as Compound A ).[1][2] This scaffold presents a unique "amphipathic-like" challenge in organic synthesis:
-
The Pyrimidine Core: Electron-deficient, polar, and capable of hydrogen bond acceptance.
-
The 3,5-Dichlorophenyl Moiety: Highly lipophilic, sterically demanding, and electron-withdrawing.
Standard solvent choices (e.g., neat DMF or Dioxane) often lead to difficult workups or poor phase separation due to the molecule's high lipophilicity. This note provides optimized, scalable, and green solvent protocols for Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (S_NAr).
Physicochemical Profile & Solubility Thermodynamics
Compound A exhibits poor solubility in pure water and aliphatic hydrocarbons (hexanes) but high solubility in chlorinated and polar aprotic solvents.[1] The 3,5-dichlorophenyl group dominates the solubility profile, necessitating organic co-solvents in aqueous reactions.
Table 1: Solubility Matrix & Solvent Suitability
| Solvent Class | Representative Solvents | Solubility Status | Application Note |
| Chlorinated | DCM, Chloroform | High | Excellent for dissolution but poor for high-temp reactions (>40°C).[1][2] Red Flag: Avoid DCM in large scale (Green Chem). |
| Ethers | THF, 2-MeTHF, CPME | Good | Preferred Class. 2-MeTHF offers higher boiling points (80°C) than THF and better phase separation.[2] |
| Polar Aprotic | DMF, DMSO, NMP | High | Solubilizes well but difficult to remove. The lipophilic product often "oils out" during aqueous workup, trapping impurities. |
| Alcohols | MeOH, EtOH, IPA | Moderate | Poor solubility at RT; good at reflux. Excellent for crystallization/precipitation of the product.[2] |
| Hydrocarbons | Toluene, Xylenes | Moderate-Good | Good for high-temp Pd-couplings.[1][2] Requires heating to fully dissolve Compound A . |
Solvent Screening for Palladium-Catalyzed Coupling (Suzuki-Miyaura)
The primary challenge in Suzuki coupling of Compound A is maintaining the solubility of the lipophilic substrate while dissolving the inorganic base (K₂CO₃/Cs₂CO₃).
The Traditional Approach (Depracated): 1,4-Dioxane/Water
-
Pros: Miscible, standard boiling point (101°C).
-
Cons: Dioxane is a potential carcinogen, forms peroxides, and is difficult to remove (high b.p., forms azeotropes).
The Optimized "Green" Approach: 2-MeTHF/Water
-
Why it works: 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corncobs).[1][2][3] It has a limited miscibility with water.[1][2][4]
-
Mechanism: The reaction occurs at the interface or via phase transfer.[2] The lipophilic Compound A stays in the organic phase, protecting it from hydrolytic side reactions, while the catalyst shuttles to the interface.
-
Workup Advantage: Unlike Dioxane, 2-MeTHF phase separates cleanly from water.[1][2] You simply drain the aqueous waste; no extraction solvent is needed.[2]
Diagram 1: Solvent Decision Logic for Pd-Coupling
Caption: Decision matrix for selecting the optimal solvent system based on reaction type and processing constraints.[1]
Nucleophilic Aromatic Substitution (S_NAr) Optimization
The 4-position of the pyrimidine is highly electrophilic.[2] The 3,5-dichlorophenyl group at C6 further activates the ring via electron withdrawal, making S_NAr facile.
-
Avoid: DMF or NMP unless absolutely necessary. The high lipophilicity of the product makes it difficult to extract from these solvents without using excessive amounts of water and generating large waste volumes.[2]
-
Recommended: Isopropanol (IPA) or n-Butanol. [1][2]
-
The "Crash-Out" Method: Compound A dissolves in hot alcohols.[1][2] Upon reaction with an amine nucleophile, the product (often less soluble than the starting material due to increased polarity or symmetry breaking) may precipitate upon cooling.
-
Workup: Filtration only. No aqueous extraction required.[1]
-
Detailed Experimental Protocols
Protocol A: Green Suzuki Coupling in 2-MeTHF
Target: Coupling with Phenylboronic Acid
-
Setup: To a reaction vial, add Compound A (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent: Add 2-MeTHF (10 volumes relative to substrate mass).[1][2]
-
Base: Add 2M aqueous K₂CO₃ (3.0 eq).
-
Degassing: Sparge the biphasic mixture with Nitrogen for 5 minutes. Note: 2-MeTHF does not retain oxygen as tenaciously as Dioxane, but degassing is still critical.[2]
-
Reaction: Heat to 80°C (reflux of 2-MeTHF) with vigorous stirring (1000 rpm) to maximize interfacial surface area. Monitor by HPLC/TLC.[1][2]
-
Workup (The Advantage):
Protocol B: S_NAr Amination in Isopropanol
Target: Displacement of Bromine with a Primary Amine
-
Setup: Charge Compound A (1.0 eq) and the Amine Nucleophile (1.1 - 1.5 eq) into a flask.
-
Base: Add DIPEA (2.0 eq) to scavenge HBr.
-
Solvent: Add Isopropanol (IPA) (8 volumes).
-
Reaction: Heat to reflux (82°C). The starting material should fully dissolve at reflux.[2]
-
Monitoring: Reaction is usually complete within 2-4 hours due to the activation by the dichlorophenyl group.[1][2]
-
Workup:
Reaction Workflow Visualization
Caption: Operational workflow distinguishing the workup advantages of the recommended solvent systems.
References
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[5] Green Chem., 2008, 10 , 31-36.[5] Link
-
GSK Solvent Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011, 13 , 854-862. Link
-
2-MeTHF in Catalysis: Pace, V., et al. "2-Methyltetrahydrofuran: A Green Alternative to Tetrahydrofuran and Dichloromethane."[2] ChemSusChem, 2012, 5 , 1369–1379. Link[1]
- S_NAr on Pyrimidines: Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Royal Society of Chemistry, 2011. (General reference for pyrimidine physicochemical properties).
Sources
- 1. 5-(4-Bromophenyl)-4,6-dichloropyrimidine | C10H5BrCl2N2 | CID 19735262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. reddit.com [reddit.com]
- 5. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for the synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and ultimately improve your reaction yields. As Senior Application Scientists, we have structured this resource to not only provide procedural steps but also to explain the underlying chemical principles, empowering you to make informed decisions in your research.
I. Strategic Approaches to Synthesis: An Overview
The synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine presents a key challenge in achieving regioselective substitution on the pyrimidine core. Two primary synthetic strategies are commonly considered, each with its own set of advantages and potential pitfalls.
Strategy 1: Regioselective Suzuki-Miyaura Cross-Coupling
This approach involves the direct arylation of a dihalogenated pyrimidine precursor, typically 4,6-dibromopyrimidine, with 3,5-dichlorophenylboronic acid. The success of this route hinges on carefully controlling the reaction conditions to favor mono-substitution at the more reactive C6 position.
Strategy 2: Construction and Subsequent Bromination
This alternative strategy involves first synthesizing the 6-(3,5-dichlorophenyl)pyrimidin-4-one intermediate, followed by a bromination step to introduce the bromine atom at the C4 position. This can be a more robust method if regioselectivity in the cross-coupling proves difficult to control.
Diagram of Synthetic Strategies
Caption: Overview of the two primary synthetic routes to 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Strategy 1: Regioselective Suzuki-Miyaura Cross-Coupling
Q1: My Suzuki-Miyaura reaction is resulting in a low yield of the desired mono-arylated product and a significant amount of the di-arylated byproduct. How can I improve the regioselectivity for mono-arylation at the C6 position?
A1: Achieving mono-substitution on a dihalogenated pyrimidine is a common challenge. The reactivity of the halogen positions on the pyrimidine ring generally follows the order C4(6) > C2 > C5, with halogens at the 4 and 6 positions being the most reactive.[1] To favor mono-arylation at the C6 position of 4,6-dibromopyrimidine, consider the following optimization strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the 4,6-dibromopyrimidine (e.g., 1.2-1.5 equivalents) relative to the 3,5-dichlorophenylboronic acid (1.0 equivalent). This will increase the statistical probability of the boronic acid reacting with a fresh molecule of the dibromopyrimidine rather than the already mono-substituted product.
-
Reaction Time and Temperature: Monitor the reaction progress closely using TLC or LC-MS. Shorter reaction times and lower temperatures will generally favor the formation of the mono-substituted product. Over-running the reaction or using excessive heat can drive the formation of the di-substituted byproduct.
-
Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence regioselectivity.[2]
-
Less Reactive Catalysts: Consider using a less active palladium catalyst or a ligand that promotes slower catalytic turnover. This can provide a larger window to stop the reaction after the first coupling has occurred.
-
Bulky Ligands: The use of bulky phosphine ligands can sometimes disfavor the second coupling reaction due to steric hindrance around the palladium center once the first aryl group is attached.
-
-
Base Selection: The choice of base can also play a role.[3] Weaker bases may slow down the overall reaction rate, potentially allowing for better control over the mono-substitution.
Table 1: Suggested Starting Conditions for Regioselective Mono-Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Reactants | 4,6-Dibromopyrimidine (1.2 equiv.), 3,5-Dichlorophenylboronic acid (1.0 equiv.) | Excess of the dihalo-pyrimidine favors mono-substitution. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A commonly used, moderately active catalyst. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | Effective bases for Suzuki couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1) | Common solvent systems for Suzuki reactions. |
| Temperature | 80-90 °C | Start with a moderate temperature and monitor progress. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and boronic acid. |
Q2: I am observing significant amounts of homocoupling of the 3,5-dichlorophenylboronic acid. What is causing this and how can I minimize it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of 3,3',5,5'-tetrachlorobiphenyl. This is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[4]
-
Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. Use Schlenk techniques or a glovebox to minimize exposure to air.
-
Purity of Reagents: Use high-purity boronic acid. Impurities can sometimes promote side reactions. Information on the synthesis of 3,5-dichlorophenylboronic acid is available in the literature.[1][5]
Q3: The purification of the mono-arylated product from the starting material and the di-arylated byproduct is challenging. What are the best practices for purification?
A3: The separation of these closely related compounds can indeed be difficult.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method.[6]
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. The di-arylated product is typically the least polar, followed by the desired mono-arylated product, and then the more polar starting material (if any remains).
-
TLC Monitoring: Use TLC to carefully monitor the fractions. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
-
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.[7] Experiment with different solvent systems to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.
Strategy 2: Construction and Subsequent Bromination
Q1: My initial synthesis of 6-(3,5-dichlorophenyl)pyrimidin-4-one is giving a low yield. What are the critical parameters to optimize in this cyclization reaction?
A1: The synthesis of the pyrimidinone core can be achieved through various condensation reactions. A common method involves the reaction of a β-ketoester with an amidine. For the synthesis of 6-(3,5-dichlorophenyl)pyrimidin-4-one, you would typically start with a β-ketoester derived from 3,5-dichloroacetophenone.
-
Purity of Starting Materials: Ensure the purity of your β-ketoester and formamidine. Impurities can significantly hinder the cyclization.
-
Reaction Conditions:
-
Base: The choice and amount of base (e.g., sodium ethoxide, sodium methoxide) are crucial for the deprotonation of the β-ketoester.
-
Temperature: The reaction may require heating to drive the cyclization to completion. Monitor the reaction by TLC to find the optimal temperature and time.
-
Solvent: Anhydrous ethanol or methanol are commonly used solvents.
-
Q2: The bromination of 6-(3,5-dichlorophenyl)pyrimidin-4-one to the desired 4-bromo product is not proceeding efficiently. What brominating agents and conditions should I use?
A2: The conversion of a hydroxyl group on a pyrimidine ring to a bromine is typically achieved using a phosphorus-based brominating agent.
-
Brominating Agents:
-
Reaction Conditions:
-
Temperature: These reactions usually require elevated temperatures (e.g., 100-150 °C) to proceed.
-
Reaction Time: The reaction time can vary depending on the substrate and temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: The work-up for these reactions must be done carefully. The reaction mixture is typically cooled and then slowly quenched with ice water to decompose the excess phosphorus reagent. The product can then be extracted with an organic solvent.
-
Q3: I am observing side reactions during the bromination step, leading to a complex mixture of products. What are the likely side reactions and how can I avoid them?
A3: Bromination reactions can sometimes lead to undesired side products.
-
Over-bromination: While less common on the pyrimidine ring itself, prolonged reaction times or very high temperatures could potentially lead to bromination of the dichlorophenyl ring, although this is generally less favorable.
-
Decomposition: The harsh conditions of the bromination reaction can sometimes lead to decomposition of the starting material or product. Using the minimum necessary temperature and reaction time can help to mitigate this.
-
Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of the starting pyrimidinone and the desired bromo-pyrimidine, which can be difficult to separate. Ensure the reaction goes to completion by monitoring with TLC.
Diagram of Bromination Mechanism
Caption: Simplified mechanism of pyrimidinone bromination using POBr₃.
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific setup and scale.
Protocol 1: Regioselective Mono-Suzuki Coupling of 4,6-Dibromopyrimidine
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4,6-dibromopyrimidine (1.2 mmol), 3,5-dichlorophenylboronic acid (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Heat the reaction mixture to 85 °C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting boronic acid is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Protocol 2: Synthesis of 6-(3,5-Dichlorophenyl)pyrimidin-4-one and Subsequent Bromination
Step A: Synthesis of 6-(3,5-Dichlorophenyl)pyrimidin-4-one
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 equiv.) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (1.0 equiv.) and formamidine hydrochloride (1.1 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and triturate the residue with water.
-
Collect the solid product by filtration, wash with water, and dry to yield 6-(3,5-dichlorophenyl)pyrimidin-4-one.
Step B: Bromination of 6-(3,5-Dichlorophenyl)pyrimidin-4-one
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, place 6-(3,5-dichlorophenyl)pyrimidin-4-one (1.0 equiv.).
-
Add phosphorus oxybromide (POBr₃) (3-5 equiv.).
-
Heat the mixture to 120 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. References
-
Chem-Impex. 3,5-Dichlorophenylboronic acid product page. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
-
Frontiers. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. [Link]
-
MDPI. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]
-
PubChem. 3,5-Dichlorophenylboronic acid. [Link]
-
ResearchGate. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. [Link]
-
PubMed. Direct isolation of purines and pyrimidines from nucleic acids using sublimation. [Link]
-
Open Access Pub. Purification Techniques. [Link]
-
Patsnap. Method for synthesizing 3,5-dichlorobenzoic acid. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]
-
Organic-Chemistry.org. Alcohol to Bromide - PBr3. [Link]
-
PubMed. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link]
-
Google Patents. Bromination of hydroxyaromatic compounds.
-
NIH. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]
-
Reddit. Phosphorus tribromide for converting alcohol to alkyl bromide. Why pyridine?. [Link]
-
Common Organic Chemistry. Alcohol to Bromide - PBr3. [Link]
-
MDPI. Modern Sample Preparation Approaches for Separation Science. [Link]
Sources
- 1. 3,5-dichlorophenylboric acid - 67492-50-6 - Structure, Synthesis, Properties [organoborons.com]
- 2. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
Purification strategies for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine impurities
Welcome to the Advanced Synthesis Support Center
Ticket #: 4B6D-PUR-001 Subject: Troubleshooting purification of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Hello. I understand you are facing challenges isolating 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (Target 1 ) from its Suzuki coupling matrix. This is a common bottleneck. The lipophilicity of the 3,5-dichlorophenyl group mimics the bromine it replaces, often leading to co-elution with the starting material, 4,6-dibromopyrimidine (SM), and the bis-arylated byproduct .[1]
Below is a technical guide structured to address specific failure modes. These protocols rely on exploiting subtle differences in lattice energy and pi-stacking rather than just polarity.
Module 1: Diagnostic & Impurity Profiling
Before attempting purification, you must accurately identify which impurity is dominating your crude mixture.[1][2] Use this logic map to diagnose your specific issue.
Figure 1: Diagnostic decision tree for impurity identification based on relative polarity and mass shift.
Module 2: Troubleshooting Guides (Q&A)
Ticket #001: "I cannot separate the Starting Material (4,6-Dibromopyrimidine) from my product."
The Issue:
Both the starting material (SM) and the product are highly lipophilic electron-deficient pyrimidines. On standard silica gel, their
The Solution: Pi-Selective Chromatography
Standard silica relies heavily on dipole interactions. To separate these, you must exploit the pi-pi (
Protocol:
-
Switch Solvent System: Do not use Hexane/Ethyl Acetate.
-
Use Toluene/Hexane:
-
Why: Toluene interacts with the electron-deficient pyrimidine and the electron-rich dichlorophenyl ring (pi-stacking). This often retards the product slightly more than the SM.[2]
-
Gradient: Start 100% Hexane
20% Toluene in Hexane.
-
-
Alternative: C18 Reverse Phase (The "Silver Bullet")
-
If you have access to a C18 flash column, this separation is trivial.[1][2] The large hydrophobic surface area of the 3,5-dichlorophenyl group creates a massive retention shift compared to the small dibromo-SM.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[2] The SM will elute very early; the product will retain significantly longer.[2]
-
| Compound | Approx.[2][3][4][5][6][7][8][9] LogP | Retention Behavior (Silica) | Retention Behavior (C18) |
| 4,6-Dibromopyrimidine | ~1.8 | Elutes Fast | Elutes Very Fast |
| Target Product | ~3.5 | Elutes Fast (Co-elutes) | Retains Well |
Ticket #002: "The Bis-coupled impurity is clogging my column / precipitating everywhere."
The Issue: The bis-arylated byproduct (4,6-bis(3,5-dichlorophenyl)pyrimidine) is highly symmetric and planar. This leads to high lattice energy, making it insoluble in cold solvents but soluble in hot non-polar solvents.[1][2] It often crashes out on the column head.
The Solution: Fractional Crystallization (The "Crash-Out" Method) Do not chromatograph this mixture immediately. You can remove >90% of the bis-impurity by exploiting its poor solubility in alcohols.
Protocol:
-
Dissolution: Dissolve the crude brown solid in a minimum amount of hot Toluene (or DCM if heat sensitive, though Toluene is preferred for crystal growth).[2]
-
Precipitation: Slowly add 3 volumes of hot Ethanol or Isopropanol .
-
Cooling: Allow the mixture to cool to room temperature slowly (over 2 hours), then chill to 0°C.
-
Filtration: The Bis-product will precipitate as a white/off-white solid. Filter this off.
-
Filtrate: The filtrate contains your Product and SM .[2] Now you can proceed to chromatography (see Ticket #001) with a much cleaner load.[2]
Ticket #003: "I have persistent Boronic Acid and Hydroxy-pyrimidine impurities."
The Issue: 3,5-dichlorophenylboronic acid can streak on silica, contaminating the product fractions.[1][2] The hydroxy-pyrimidine (hydrolysis of the bromine) is phenolic and can be stubborn.
The Solution: Chemical Scavenging Wash
Both impurities are acidic.[2] The boronic acid (
Self-Validating Protocol:
-
Dissolve the crude material in Ethyl Acetate (not DCM, as DCM emulsions are harder to break here).[2]
-
Wash 1: 1M
(pH ~11). -
Wash 2: 0.5M NaOH (Optional, only if stubborn).
-
Warning: Do not expose for prolonged periods (<5 mins) to avoid hydrolyzing the remaining bromine on your target.[2]
-
-
Wash 3: Brine (Saturated NaCl).
-
Dry:
and concentrate.
Module 3: Integrated Purification Workflow
Use this flowchart to determine the order of operations.
Figure 2: Integrated purification workflow prioritizing bulk removal of byproducts before chromatography.
FAQ: Physical Properties & Quick Reference
Q: What is the solubility profile of the target vs. impurities?
| Compound | Water | Ethanol | Toluene | Hexane |
|---|---|---|---|---|
| SM (Dibromo) | Insoluble | Soluble | Soluble | Soluble |
| Target (Mono) | Insoluble | Sparingly Soluble (Cold) | Soluble | Soluble |
| Bis-Impurity | Insoluble | Insoluble | Soluble (Hot) | Insoluble |
| Boronic Acid | Soluble (Hot) | Soluble | Soluble | Insoluble |
Q: Can I use distillation? No. 4,6-dibromopyrimidine has a relatively low melting point (~52°C) but a high boiling point. Attempting to distill the SM off will likely result in thermal degradation or sublimation of the SM into your vacuum lines.[2] Sublimation can be used to remove pure SM from a solid mixture, but it is operationally difficult on a large scale.[1][2]
Q: Why is my yield lower than expected after the base wash?
If you used strong base (NaOH) or heated the wash, you might have hydrolyzed your product.[1][2] The 4-position bromine is activated by the pyrimidine nitrogens and the electron-withdrawing dichlorophenyl group. Always use cold, mild base (
References
-
Gong, Y., et al. (2012).[1][2] Optimization of Suzuki–Miyaura coupling conditions for the synthesis of 4,6-disubstituted pyrimidines. Journal of Organic Chemistry. (General reference for pyrimidine coupling).[2]
-
Reichardt, C. (2003).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Reference for Toluene/Hexane pi-stacking effects).
-
Sigma-Aldrich. (2023).[2] 4,6-Dibromopyrimidine Product Specification & Safety Data Sheet. (Verification of SM physical properties).
-
PubChem. (2023).[2][4] 3,5-Dichlorophenylboronic acid Compound Summary. (Verification of Boronic acid acidity/solubility).
For further assistance, please reply with your specific LC-MS data or TLC photos.
Sources
- 1. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. 2,6-二溴吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,5-Dichlorophenylboronic acid | C6H5BCl2O2 | CID 2734331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. chembk.com [chembk.com]
Minimizing debromination side reactions in pyrimidine coupling
Case ID: PYR-CPL-001 Status: Open Priority: Critical (Yield Limiting) Subject: Minimizing Hydrodehalogenation (Debromination) in Pyrimidine Cross-Couplings
Diagnostic Hub: The "Why" and "How"
Welcome to the Technical Support Center. You are likely here because your LCMS shows a significant mass peak corresponding to [M-Br+H], indicating that your bromopyrimidine starting material has been reduced to a simple pyrimidine, rather than coupling with your boronic acid.
Is it Debromination or Protodeboronation?
Before troubleshooting, verify the source of the "H" species.
-
Debromination (Hydrodehalogenation): The Halide (Ar-Br) becomes Ar-H. This is a catalyst/solvent issue.
-
Protodeboronation: The Boronic Acid (Ar-B(OH)₂) becomes Ar-H.[1] This is a pH/stability issue.
-
Test: Run the reaction without the boronic acid. If Ar-H forms from Ar-Br, proceed with this guide.
The Mechanism of Failure
Debromination occurs when the oxidative addition intermediate (Pd(II)-Ar-Br) intercepts a hydride source faster than it undergoes transmetallation. Pyrimidines are electron-deficient, making them highly reactive toward oxidative addition, but this same property makes the resulting Pd-center prone to accepting hydrides from alcohols or alkoxides.
Caption: Figure 1. The competitive divergence between the desired coupling (Pathway A) and the debromination side reaction (Pathway B).
Troubleshooting Protocols & FAQs
Q1: I am using Ethanol/Water or Methanol as a solvent. Is this contributing to the problem?
A: Yes, this is the most common cause.
Primary and secondary alcohols are excellent hydride donors. In the presence of a base, they form alkoxides which undergo
Corrective Action: Switch to aprotic, non-polar, or polar-aprotic solvents.
-
Recommended: 1,4-Dioxane, Toluene, or THF.
-
Why: These solvents lack the
-hydrogens capable of easy transfer to the metal center under standard coupling conditions.
Q2: My base is Sodium Ethoxide or Potassium tert-Butoxide. Should I change it?
A: Absolutely. Strong alkoxide bases often act as reducing agents. Potassium tert-butoxide (KOtBu), while bulky, can still promote debromination in electron-deficient systems.
Corrective Action: Switch to inorganic carbonates or phosphates.
-
Recommended:
(Potassium Phosphate Tribasic) or (Cesium Carbonate). -
Why: These bases buffer the reaction effectively without serving as a direct hydride source.
often provides the "Goldilocks" zone of basicity for activating boronic acids without degrading sensitive heterocycles.
Q3: I am using Pd(PPh3)4 (Tetrakis). Why isn't it working?
A: Tetrakis is kinetically slow for hindered or electron-poor substrates. Pd(PPh3)4 is prone to oxidation and slow oxidative addition/transmetallation rates. The longer the Pd-Ar species sits waiting for the boronic acid (transmetallation), the more likely it is to find a stray hydride and reduce.
Corrective Action: Upgrade to a Buchwald G3 or G4 Precatalyst .
-
Recommended: XPhos Pd G4 or SPhos Pd G3.
-
Why: These precatalysts generate the active Pd(0) species immediately upon heating/base addition without requiring excess reducing agents. The bulky biaryl ligands (XPhos/SPhos) create a steric pocket that accelerates reductive elimination (C-C bond formation) while destabilizing the smaller Pd-H complexes required for debromination.
Data & Optimization Logic
The following table summarizes the impact of reaction variables on the ratio of Product (P) to Debrominated Byproduct (D).
| Variable | Condition A (High Risk of Debromination) | Condition B (Optimized) | Mechanistic Reason |
| Solvent | Ethanol, Methanol, Isopropanol | 1,4-Dioxane, Toluene | Alcohols act as hydride donors via |
| Base | NaOEt, KOtBu, NaOH | K₃PO₄, K₂CO₃ | Alkoxides are reducing agents; Carbonates/Phosphates are not. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ + PPh₃ | XPhos Pd G4, SPhos Pd G3 | Bulky ligands accelerate C-C bond formation over reduction. |
| Temp | >100°C (Prolonged) | 60-80°C | Higher T increases the rate of side reactions if coupling is slow. |
Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Caption: Figure 2. Step-by-step decision tree for eliminating debromination vectors.
Validated Protocol: The "Gold Standard"
This protocol is designed to be a self-validating system. It minimizes hydride sources (anhydrous, aprotic) and maximizes catalytic turnover (Precatalyst).
Target: Coupling of 5-bromopyrimidine with Phenylboronic acid.
Materials
-
Substrate: 5-Bromopyrimidine (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)
-
Base:
(2.0 - 3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane (Anhydrous) : Water (4:1 ratio) Note: Small amount of water is necessary for the boronic acid activation, but keep the bulk solvent aprotic.
Step-by-Step Procedure
-
Charge Solids: In a reaction vial, add the bromopyrimidine, boronic acid,
, and XPhos Pd G4. -
Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst decomposition, which slows the reaction and allows debromination to compete.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C. Monitor via LCMS at 1 hour.
-
Checkpoint: If starting material is consumed but Ar-H is forming, lower temperature to 60°C and increase catalyst loading slightly to favor the kinetic coupling product.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Why this works (The Science):
-
XPhos Ligand: The steric bulk of XPhos facilitates the reductive elimination of the bulky biaryl product, making it faster than the competing hydride elimination [1].
-
G4 Precatalyst: Ensures all Palladium enters the cycle as active L-Pd(0) without needing "sacrificial" reduction of Pd(II) by the solvent or base [2].
-
Phosphate Base: Strong enough to activate the boronic acid to the boronate species (the active nucleophile) but weak enough to avoid degrading the pyrimidine [3].
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.
-
Navarro, O., et al. (2005).[2] General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides.[2] The Journal of Organic Chemistry, 70(13), 5163-5166.
Sources
User Guide: Troubleshooting Catalyst Poisoning in 4-Bromopyrimidine Reactions
Technical Support Center: Heterocycle Cross-Coupling Division Ticket #4-Br-PYR-001: Catalyst Deactivation in 4-Bromopyrimidine Substrates[1]
Status: Active Severity: Critical (Reaction Stalling) Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The "Pyrimidine Paradox"
Coupling 4-bromopyrimidines presents a distinct kinetic paradox. Electronically, the C4-Br bond is electron-deficient, which should theoretically facilitate rapid Oxidative Addition (OA) to Palladium(0).[1][2] However, users frequently report reactions that start vigorously but stall at 20–40% conversion.[1][2]
The Root Cause: The reaction is rarely failing due to the C-Br bond activation. It fails because the pyrimidine nitrogen atoms (N1 and N3) act as competitive Lewis bases. They coordinate to the electrophilic Pd(II) intermediate, displacing your phosphine ligands and forming an inactive "Pd-N" resting state (catalyst poisoning).[1][2]
Diagnostic Hub: Confirming Poisoning
Before changing ligands, confirm the mechanism of failure.[2]
Is it Catalyst Death or Substrate Degradation?
Perform a Kinetic Spike Test rather than relying solely on TLC.
| Observation | Diagnosis | Action |
| Scenario A: Reaction stalls. Adding fresh catalyst restarts the reaction. | Catalyst Poisoning | The substrate or product is killing the active species. Proceed to Module 3. |
| Scenario B: Reaction stalls. Adding fresh catalyst does not restart it. | Substrate/Reagent Depletion | Likely protodeboronation (Suzuki) or halide degradation.[1][3] Check anhydrous conditions. |
| Scenario C: Solution turns from orange/yellow to clear, then precipitates black solids. | Ligand Dissociation | The N-heterocycle has displaced the ligand, leading to Pd aggregation (Pd-black).[1] Need bulkier ligands. |
The Mercury Test (with Caveats)
Use this to determine if your active species has collapsed into heterogeneous nanoparticles.[2]
-
Take an aliquot of the active reaction.
-
Add a drop of elemental mercury (Hg).
-
Result: If the reaction stops immediately, your catalysis was likely driven by soluble nanoparticles (which Hg amalgamates).[1] If it continues, it is homogeneous.[1][2]
The Mechanism of Failure
The following diagram illustrates how the pyrimidine substrate diverts the catalytic cycle into a "Dead End."
Solution Architecture
Strategy A: Steric Shielding (The "Bulky Ligand" Approach)
Standard ligands like PPh3 or dppf are insufficiently bulky to prevent the pyrimidine nitrogen from binding to the square-planar Pd center.
Recommendation: Switch to Buchwald Dialkylbiaryl Phosphines or NHC Ligands .
| Ligand Class | Specific Recommendation | Why it works |
| Buchwald G3 | XPhos or BrettPhos | The isopropyl/cyclohexyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the approach of the N-heterocycle while allowing the C-Br bond to access the metal [2]. |
| NHC (Carbene) | Pd-PEPPSI-IPr | The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is extremely robust.[1] The bulky IPr ligand prevents N-coordination. The 3-chloropyridine "throw-away" ligand ensures rapid initiation [3].[1] |
Strategy B: Lewis Acid Additives
If you must use standard ligands, you can "mask" the interfering nitrogen.[2]
The Protocol: Add 0.5 – 1.0 equivalents of ZnCl2 or BEt3 relative to the pyrimidine.
-
Mechanism:[1][5][6][7] The Lewis Acid (Zn/B) binds to the basic Pyrimidine Nitrogen (N1/N3) more strongly than the Palladium does. This effectively converts the pyrimidine into a non-coordinating species without deactivating the C-Br bond [4].
Validated Experimental Protocol
This protocol uses the Pd-PEPPSI-IPr system, which is the current "Gold Standard" for difficult N-heterocycles.[1]
Reagents:
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (for higher solubility)[1][2]
-
Solvent: Dioxane/H2O (4:1 ratio) or Toluene/KOH (if base sensitive)[1][2]
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon flow, add Pd-PEPPSI-IPr, Boronic Acid, and Base to the reaction vial.
-
Tip: Do not add the 4-bromopyrimidine yet.
-
-
Solvent Prep: Degas solvents (Dioxane/Water) by sparging with Argon for 15 minutes.[1] Oxygen is a co-poison.[1]
-
Activation: Add the solvent to the solids. Stir for 2 minutes.
-
Substrate Addition: Add the 4-bromopyrimidine last.
-
Why? This allows the precatalyst to initiate (lose the 3-Cl-pyridine ligand) before it encounters the "poisonous" substrate.
-
-
Temperature: Heat to 80°C .
-
Note: Do not exceed 100°C with 4-bromopyrimidines if possible, as thermal degradation of the ring can occur.[1]
-
FAQ: Troubleshooting Specifics
Q: My reaction turns black immediately upon heating. A: This is "Pd Black" precipitation. Your ligand is detaching.
-
Fix: Switch to XPhos Pd G3 or Pd-PEPPSI-IPr .[1] If using PPh3, you are likely under-ligated; increase the Ligand:Pd ratio to 4:1.[1]
Q: Can I use Microwave irradiation? A: Yes, but be cautious.
-
Microwaves accelerate the reaction but also the decomposition of the catalyst. If using MW, add a "sacrificial" amount of ligand (e.g., 1 mol% extra XPhos) to stabilize the active species at high temperatures [5].[1][2]
Q: The reaction works for 2-bromopyrimidine but not 4-bromopyrimidine. A: This is counter-intuitive but common.[1]
-
2-Bromopyrimidine has the N adjacent to the Br. While this makes OA harder, the N is sterically blocked by the Pd after OA.
-
In 4-bromopyrimidine , the N atoms are distal (far away).[1][2] They are free to bind to other Pd centers, causing intermolecular bridging and oligomerization of the catalyst. This requires higher dilution (0.1 M) to prevent intermolecular poisoning.
References
-
S. L. Vorobyeva et al. , "The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates," Chem. Sci., 2023.[1][2] Link
-
K. L. Billingsley et al. , "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters," J. Am. Chem. Soc., 2007.[1][2] Link[1][2]
-
M. G. Organ et al. , "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered and Electron-Deficient Substrates," Chem. Eur. J., 2006.[1][2] Link[1][2]
-
S. A. Ohnmacht et al. , "Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes," J. Am. Chem. Soc., 2010.[2] Link[1][2]
-
N. E. Leadbeater , "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration," J. Org.[1][2] Chem., 2005.[1][2][8] Link[2]
Sources
- 1. americanelements.com [americanelements.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. PEPPSI - Wikipedia [en.wikipedia.org]
Optimizing reaction temperature for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine substitution
Case ID: PYR-SUB-4BR-OPT
Status: Active
Agent: Senior Application Scientist
Subject: Optimizing Reaction Temperature for Nucleophilic Substitution (
Executive Summary
You are attempting to substitute the bromine at the 4-position of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine . This reaction is governed by a delicate balance between the activation energy required to overcome the steric/electronic effects of the 6-aryl group and the thermodynamic stability of the pyrimidine ring against hydrolysis.
The 3,5-dichlorophenyl moiety at the C6 position exerts two opposing forces:
-
Electronic Activation (Favorable): The electron-withdrawing nature of the chlorines (inductive effect) pulls electron density from the pyrimidine ring, making the C4 position more electrophilic and susceptible to nucleophilic attack.
-
Steric Hindrance (Unfavorable): The bulky aryl group can twist out of planarity, potentially hindering the approach of the nucleophile or destabilizing the transition state.
Your thermal optimization strategy must find the "Goldilocks Zone"—hot enough to drive the kinetics, but cool enough to prevent hydrolysis of the labile C-Br bond by trace moisture.
Part 1: The Thermal Landscape (Critical Parameters)
The following table summarizes the behavior of this specific substrate across thermal zones.
| Temperature Zone | Kinetic Status | Primary Risk | Observation (LCMS/TLC) |
| < 60°C (Kinetic Trap) | Stalled. Energy insufficient to form the Meisenheimer complex. | Inertness. Starting material (SM) persists indefinitely. | SM peak dominates. No new spots. |
| 80°C – 100°C (Optimal) | Active. Rate of substitution > Rate of side reactions. | None. Ideal conversion window. | SM decreases; Product increases cleanly. |
| > 120°C (Thermodynamic Ceiling) | Uncontrolled. Solvent degradation or competing pathways active. | Hydrolysis/Polymerization. Formation of 4-hydroxy impurity or tars. | New polar peak (Hydroxyl) or baseline streak. |
Part 2: Reaction Pathway Visualization
The diagram below illustrates the competing pathways defined by your temperature choice.
Figure 1: Reaction landscape showing the divergence between productive substitution and thermal hydrolysis.
Part 3: Troubleshooting Guide & FAQs
Scenario A: "I've heated it to 80°C, but conversion is stuck at 10% after 4 hours."
Diagnosis: The 3,5-dichlorophenyl group is creating steric bulk that raises the activation energy (
-
Increase Temperature Step-wise: Raise to 100°C . Do not jump immediately to reflux (see Scenario B).
-
Switch Solvents: If using THF (boils at 66°C) or MeCN (82°C), switch to DMSO or NMP . These polar aprotic solvents stabilize the anionic Meisenheimer intermediate, effectively lowering the
[1]. -
Add a Catalyst: If the nucleophile is an amine, add 1.0 eq of Cs₂CO₃ or DIPEA . The base acts as a proton sponge, driving the equilibrium forward.
Scenario B: "I see the product, but also a large polar impurity (M-Br+OH)."
Diagnosis: You have triggered Thermal Hydrolysis . At high temperatures (>100°C), even trace water (ppm level) in the solvent becomes a potent nucleophile, displacing the bromine to form the 4-hydroxy pyrimidone derivative [2]. Solution:
-
Dry Your System: This is non-negotiable. Use anhydrous solvents (water < 50 ppm). Flame-dry glassware.
-
Lower Temperature: Drop to 85°C and extend the reaction time.
-
Check Base Quality: Hygroscopic bases (like old KOtBu or NaOH) introduce water. Switch to anhydrous K₂CO₃ or Cs₂CO₃ .
Scenario C: "The reaction turns black and tarry."
Diagnosis: Thermal Decomposition/Polymerization . Pyrimidines are electron-deficient; at very high temperatures (>140°C), they can undergo ring-opening or polymerization, especially if the nucleophile is also an oxidant or reductant. Solution:
-
Oxygen Exclusion: Degas the solvent with Nitrogen/Argon for 15 minutes before heating.
-
Temperature Cap: Do not exceed 110°C . If the reaction doesn't work at 110°C, heat is not the answer—catalysis (Palladium) is (see FAQ).
Part 4: Standardized Optimization Protocol
Use this protocol to determine the optimal temperature for your specific nucleophile.
Reagents:
-
Substrate: 1.0 eq (0.5 mmol)
-
Nucleophile: 1.2 – 1.5 eq
-
Base: 2.0 eq (Anhydrous DIPEA or K₂CO₃)
-
Solvent: Anhydrous DMSO or DMF (Concentration: 0.2 M)
Workflow:
-
Setup: Prepare 3 reaction vials under Argon.
-
The Gradient:
-
Vial A: 60°C (Low energy baseline)
-
Vial B: 90°C (Target zone)
-
Vial C: 110°C (Stress test)
-
-
Sampling: Take an aliquot at 1 hour and 4 hours .
-
Analysis: Analyze by UPLC/LCMS.
-
Calculate Conversion:
-
Calculate Purity:
-
Decision Logic:
Figure 2: Decision matrix for real-time reaction monitoring.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating is rapid and can create "hot spots." For this substrate, set the maximum power to "High" but set a strict temperature limit of 100°C . Do not use "open vessel" mode; use a sealed tube to prevent solvent loss and moisture ingress [3].
Q: My nucleophile is a weak aniline. 100°C isn't working. Should I go to 140°C?
A: No. If
-
Catalyst: Pd(OAc)₂ / Xantphos or Pd₂(dba)₃ / BINAP.
-
Temp: 80-100°C.
-
Why: Palladium inserts into the C-Br bond (Oxidative Addition), bypassing the high activation energy required for direct nucleophilic attack [4].
Q: Why does the 3,5-dichloro group make hydrolysis worse? A: Electron-withdrawing groups (EWGs) activate the ring for nucleophilic attack. Unfortunately, water is a nucleophile. The more you activate the ring for your amine/thiol, the more you activate it for water. The 3,5-dichloro pattern is a strong EWG system, making the C4 position highly sensitive to moisture at elevated temperatures [2].
References
-
Solvent Effects in
: Newby, J. et al. "Solvent effects and mechanism for a nucleophilic aromatic substitution." University of Miami. 1[2][3][4][5][6] -
Hydrolysis Kinetics of Halopyrimidines: Tee, O.S. "The kinetics of bromination of mono- and di-oxo-pyrimidines." Concordia University Research Repository. 7
-
Microwave Assisted
: Chaouchi, M. et al. "Solvent-Free Microwave-Assisted Aromatic Nucleophilic Substitution."[8] Chemistry. 8 -
Palladium vs
Comparison: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" PMC - National Institutes of Health. 9
Sources
- 1. Research Portal [scholarship.miami.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. savemyexams.com [savemyexams.com]
- 6. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Current Status: Active Ticket ID: PYR-ISO-486 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Triage
You are encountering difficulty removing "regioisomers" from a crude mixture of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine . Before proceeding with the protocol, we must accurately define the nature of your impurity, as the term "regioisomer" is often used colloquially to describe three distinct chemical challenges in this synthesis.
Please review the Diagnostic Matrix below to identify your specific scenario.
Diagnostic Matrix: Identifying Your Impurity
| Scenario | Starting Material Used | The "Impurity" is likely...[1] | Mechanism of Formation |
| A (Most Likely) | 4,6-Dibromopyrimidine (Symmetric) | Bis-coupled Product (4,6-bis(3,5-dichlorophenyl)pyrimidine) | Over-reaction (double Suzuki coupling). Not a true regioisomer, but often co-elutes. |
| B | 2,4-Dibromopyrimidine (Asymmetric) | 2-Aryl Isomer (2-Bromo-4-aryl...) | True regioisomerism.[2] Competition between C2 and C4 oxidative addition. |
| C | Any | Hydrolysis Product (4-Hydroxy-6-aryl...) | Base-mediated hydrolysis of the C-Br bond during Suzuki coupling.[2] |
Module 1: Troubleshooting Guides (Q&A)
Issue 1: "My product co-elutes with a non-polar impurity on TLC/Flash."
Diagnosis: This is almost certainly Scenario A (The Bis-Product) . The introduction of two lipophilic 3,5-dichlorophenyl rings makes the bis-product extremely non-polar, often causing it to streak or co-elute with the desired mono-bromide in standard Hexane/EtOAc systems.
Corrective Protocol:
-
Switch Solvent Systems: The standard Hexane/EtOAc gradient is often insufficient for separating the mono- and bis-products because both are highly lipophilic.
-
Recommendation: Use Toluene/Heptane (0–50% gradient) or DCM/Hexane . The pi-pi interactions of Toluene often provide better selectivity for the aryl-rich bis-product compared to the mono-product.
-
-
Solid Loading: Do not wet-load. Dissolve the crude in minimal DCM, adsorb onto silica (1:3 ratio), and dry-load. This prevents band broadening which causes overlap.
Issue 2: "I used 2,4-dibromopyrimidine and have two spots with identical Mass Spec (MW)."
Diagnosis: This is Scenario B (True Regioisomerism) . You have a mixture of the desired C4-product and the undesired C2-product . Separation is difficult because the dipole moments are similar.
Corrective Protocol:
-
Prevention (Root Cause): In the future, switch to 4,6-dibromopyrimidine to eliminate this possibility entirely. If you must use the 2,4-scaffold, ensure you are using a catalyst system that favors C4-insertion (e.g., Pd(PPh3)4) rather than bulky NHC-ligands which can sometimes favor C2.
-
Purification: These isomers often separate better on C18 Reverse Phase than normal phase silica.
-
Method: C18 Column, Water/Acetonitrile (with 0.1% Formic Acid). The C4-isomer generally elutes after the C2-isomer due to slightly higher lipophilicity in the excited state (check specific retention times as this varies by column).
-
Issue 3: "The product is oiling out or failing to crystallize."
Diagnosis: Presence of Scenario C (Hydrolysis impurities) or residual boronic acid. Phenolic impurities (from hydrolysis) act as emulsifiers.
Corrective Protocol:
-
Base Wash: Dissolve crude in EtOAc and wash 3x with 1M NaOH . This removes the 4-hydroxy-pyrimidine (which forms a water-soluble sodium salt) and excess boronic acid.
-
Solvent Swap: Evaporate and recrystallize from Acetonitrile (ACN) or Isopropyl Alcohol (IPA) . The 3,5-dichlorophenyl group provides excellent crystallinity in ACN.
Module 2: Advanced Purification Workflow
The following workflow assumes the standard synthesis from 4,6-dibromopyrimidine (Scenario A).
Step 1: Chemical Triage (The "Crash" Method)
Before chromatography, exploit the extreme insolubility of the bis-product.
-
Dissolve the crude reaction mixture in minimal hot Ethanol (EtOH) .
-
Allow to cool slowly to room temperature, then to 0°C.
-
Filter: The solid is likely the Bis-impurity (4,6-bis(3,5-dichlorophenyl)pyrimidine).
-
Filtrate: Contains your desired Mono-product and unreacted starting material.
Step 2: Optimized Flash Chromatography
If Step 1 does not yield sufficient purity (>95%), proceed to chromatography with this specific gradient.
Stationary Phase: High-performance Silica (15-25 µm). Mobile Phase:
-
Solvent A: Heptane (or Hexane)
-
Solvent B: DCM (Dichloromethane) - Note: We replace EtOAc with DCM to leverage the polarizability of the chlorinated aryl rings.
| Time (CV) | % Solvent B (DCM) | Target Component |
| 0–2 | 0% | Equilibration |
| 2–5 | 0–10% | Unreacted 4,6-dibromopyrimidine |
| 5–12 | 10–30% | Target: 4-Bromo-6-aryl |
| 12–15 | 30–100% | Residual Bis-product / Polar impurities |
Module 3: Visualization & Logic
Figure 1: Purification Decision Matrix
This flowchart guides you through the separation process based on the impurity profile.
Caption: Decision tree for selecting the correct purification method based on starting material and impurity molecular weight.
References & Grounding
-
Selectivity in Pyrimidine Couplings:
-
Mechanism:[3][4][5][6] Nucleophilic aromatic substitution (S_NAr) and Palladium-catalyzed cross-couplings on 2,4-dihalopyrimidines generally favor the C4 position due to lower electron density compared to C2. However, C2 selectivity can be induced by specific bulky ligands (e.g., Pd-PEPPSI-IPent).[6]
-
Source:Journal of Organic Chemistry, "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines" .
-
-
Solubility & Separation of Pyrimidines:
-
Data: Chlorinated aryl pyrimidines exhibit significant solubility differences in non-polar solvents (Heptane/Toluene) versus polar protic solvents (EtOH), allowing for "crash" purification of bis-aryl impurities.
-
Source:World Scientific News, "Solubility of pyrimidine derivatives in different organic solvents" .[7]
-
-
Chromatographic Separation of Isomers:
-
Technique: Isomeric separation of heterocycles often requires leveraging shape selectivity (using Toluene or Phenyl-Hexyl columns) or slight polarity differences (DCM vs EtOAc).
-
Source:Chromatography Today, "Easy purification of isomers with prepacked glass columns" .
-
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. medcraveonline.com [medcraveonline.com]
- 3. molnar-institute.com [molnar-institute.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Technical Support Center: Production of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine. This molecule is a crucial building block in medicinal chemistry, and its successful production at scale is paramount for advancing drug development programs. The transition from bench-scale synthesis to pilot plant or manufacturing scale often uncovers challenges not apparent in the lab. This guide is designed to provide practical, experience-driven insights and troubleshooting strategies to navigate these complexities. We will delve into the causality behind common issues, offering robust solutions to ensure process integrity, safety, and product quality.
Section 1: Synthesis Pathway & Critical Process Parameters
A prevalent and effective synthetic route involves a multi-step process beginning with the construction of the pyrimidine core, followed by a targeted bromination. Understanding this workflow is the first step in identifying potential scale-up vulnerabilities.
Typical Synthetic Workflow
The synthesis can be logically broken down into three primary stages: pyrimidine ring formation, chlorination, and finally, bromination. An alternative, though often more costly, approach involves a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical multi-stage synthesis workflow for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine.
Critical Process Parameters (CPPs)
Scaling up requires rigorous control over parameters that can significantly impact yield, purity, and safety. The following table outlines key CPPs for this synthesis.
| Parameter | Stage | Rationale for Control | Typical Setpoint/Range |
| Temperature | Chlorination | Highly exothermic reaction with POCl₃. Controls impurity formation and ensures reaction completion. | 50-105°C (Staged addition) |
| Reagent Stoichiometry | Bromination | Controls the level of di-brominated and unreacted starting material impurities. | 1.0 - 1.1 equivalents of NBS |
| Addition Rate | Bromination | Prevents localized high concentrations of brominating agent, minimizing side reactions and controlling exotherm. | Dose-controlled over 2-4 hours |
| Agitation Speed | Crystallization | Affects crystal size distribution, prevents agglomeration, and ensures uniform cooling. | 100-250 RPM (Vessel dependent) |
| Water Content | Chlorination | Water reacts violently with POCl₃ and can lead to by-product formation. | < 0.1% in starting material |
| pH | Work-up/Quench | Ensures complete neutralization of acidic reagents and precipitation of the product. | pH 7-8 during aqueous work-up |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during scale-up, presented in a question-and-answer format.
A. Reaction Monitoring and Control
Q1: My bromination reaction is stalling, with significant starting material remaining even after extended reaction time. What's the cause?
A1: This issue typically points to three potential root causes:
-
Decomposition of Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent for this transformation. However, its stability can be compromised. On scale, solids are often charged first, but NBS can react with certain substrates even in the solid state[1]. If preparing a solution of NBS for controlled addition, be aware that it can decompose, especially when exposed to light or in certain solvents like DMF at elevated temperatures[1].
-
Solution: Always use high-purity, freshly opened NBS. Check the assay before use. If dissolving for addition, use a stable solvent like acetonitrile and prepare the solution immediately before use. Protect the solution from light.
-
-
Insufficient Activation: Electrophilic bromination of a deactivated ring system like a dichlorophenylpyrimidine can be sluggish. While often run without a catalyst, trace amounts of acid or a radical initiator (if following a radical pathway) can be critical.
-
Solution: Ensure your solvent is not basic. A small amount of a radical initiator like AIBN or exposure to an incandescent lamp can be trialed on a small scale if a radical mechanism is desired, though electrophilic substitution is more common for this class of heterocycle[2].
-
-
Poor Mass Transfer: On a larger scale, inadequate mixing can lead to localized reagent depletion, making it seem like the bulk reaction has stalled.
-
Solution: Ensure your reactor's agitation is sufficient to maintain a homogenous slurry or solution. Check for dead spots in the reactor.
-
Q2: During the POCl₃ chlorination step, we are experiencing a significant and difficult-to-control exotherm upon quenching the reaction mixture. How can we improve safety and control?
A2: Phosphorus oxychloride reacts violently with water, and dumping the reaction mixture into water is a common but dangerous lab practice that is not scalable.
-
Causality: The rapid, uncontrolled hydrolysis of excess POCl₃ and subsequent neutralization generates a large amount of heat and HCl gas, which can overwhelm cooling systems and off-gas scrubbers.
-
Recommended Scale-up Procedure (Reverse Quench): A much safer and more controlled method is a "reverse quench."
-
After the reaction is complete, cool the reaction vessel to 0-10°C.
-
In a separate, appropriately sized quench vessel, add a calculated amount of cold water or a dilute aqueous base.
-
Slowly transfer the POCl₃ reaction mixture into the quench vessel under vigorous agitation, carefully monitoring the temperature of the quench vessel. This ensures that the POCl₃ is always the limiting reagent during the quench.
-
-
Solvent-Based Work-up: An even better method involves co-distilling the bulk of the excess POCl₃ under vacuum. The residue is then dissolved in a water-immiscible organic solvent (e.g., toluene) and this solution is slowly added to the quench vessel. This method provides an additional heat sink and simplifies the subsequent extraction[3].
B. Impurity Profile and Mitigation
Q3: Our final product is contaminated with a di-brominated impurity that is difficult to remove by crystallization. How can we prevent its formation?
A3: The formation of a di-brominated species is a classic example of a selectivity issue that is exacerbated by poor control during scale-up. The pyrimidine ring has multiple potential sites for bromination, although the 5-position is generally most activated[4].
-
Underlying Cause: This impurity arises from localized high concentrations of the brominating agent (e.g., NBS), which allows a second bromination to occur before the mono-brominated product is dispersed throughout the batch.
-
Mitigation Strategy:
-
Controlled Addition: Do not add the NBS in one portion. Add it as a solution in a suitable solvent (e.g., acetonitrile) or as a solid in controlled portions over several hours. This maintains a low, steady concentration of the brominating agent.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures often decrease selectivity.
-
Stoichiometry: Use a slight excess, but no more than 1.05-1.10 equivalents, of NBS. Precisely charge all materials based on their measured purity.
-
Q4: After the aqueous work-up, we observe a significant amount of a 4-hydroxy-6-(3,5-dichlorophenyl)pyrimidine impurity. What is causing this hydrolysis?
A4: The bromine atom on the pyrimidine ring is susceptible to nucleophilic substitution, especially by hydroxide ions.
-
Cause: This impurity is formed if the product is exposed to basic aqueous conditions for a prolonged period, particularly at elevated temperatures during work-up or extraction.
-
Prevention:
-
pH Control: During work-up, neutralize any acidic streams, but avoid strongly basic conditions (pH > 9) for extended durations.
-
Temperature: Keep the batch temperature as low as reasonably possible during extractions and phase separations.
-
Minimize Cycle Time: Process the batch through the work-up and isolation steps as efficiently as possible to reduce the product's contact time with water.
-
Caption: A decision-making workflow for troubleshooting common impurity issues.
Section 3: Detailed Experimental Protocol
Protocol: Robust Crystallization for High Purity Isolation
This protocol describes a self-validating system for the crystallization of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, designed to ensure high purity and a consistent crystal form.
-
Objective: To purify the crude product by removing process impurities and isolating a stable, easily filterable crystalline solid.
-
Materials:
-
Crude 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
-
2-Propanol (IPA), HPLC Grade
-
Heptane, HPLC Grade
-
Seed crystals of pure product (optional, but highly recommended)
-
-
Procedure:
-
Solvent Selection: The ideal crystallization uses a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. An IPA/Heptane system is a good starting point.
-
Dissolution: Charge the crude material to a clean, dry reactor. Add a calculated volume of IPA (e.g., 5 mL per gram of crude) and begin agitation. Heat the mixture to 60-70°C until a clear solution is obtained. If solids remain, add small additional volumes of IPA until full dissolution is achieved.
-
Cooling & Seeding (Critical Step): Begin a slow, controlled cooling ramp (e.g., 10-15°C per hour). When the solution reaches 50°C, add seed crystals (approx. 0.1% w/w). Seeding is crucial for controlling crystal size and preventing oiling out[5].
-
Anti-Solvent Addition: Once the slurry has formed and is stable (approx. 1 hour after seeding), begin the slow, subsurface addition of Heptane (anti-solvent) at a controlled rate. A typical ratio is 1:1 to 1:2 IPA:Heptane. Maintain the temperature during this addition.
-
Maturation: After the anti-solvent addition is complete, continue to cool the slurry slowly to 0-5°C and hold at this temperature for at least 2-4 hours with gentle agitation. This "maturation" or "digesting" period allows for the crystal lattice to perfect and for impurities to remain in the mother liquor.
-
Isolation & Drying: Filter the solid product using a Nutsche filter or centrifuge. Wash the cake with a pre-chilled mixture of the crystallization solvents (e.g., 25:75 IPA:Heptane). Dry the product under vacuum at <50°C until constant weight is achieved.
-
-
Validation: Analyze the product by HPLC for purity (>99.5%), DSC for melting point and polymorphism, and Karl Fischer for water content.
References
- Synthesis, characterization, crystal structure determination and biological screening of novel N-1 and C5 alkyl substituted scaffolds of pyrimidine. European Journal of Medicinal Chemistry.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
- (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research.
- A Dangerous Bromance.
- An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanur
- Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry.
- Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
Sources
Controlling hydrolysis of bromo-pyrimidines during workup
Introduction: The "Hidden" Yield Killer
Bromo-pyrimidines are high-value pharmacophores often utilized in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (
A standard workup that works for a bromo-benzene will often destroy a bromo-pyrimidine, converting your valuable halide into a useless pyrimidinone (hydroxy-pyrimidine) impurity. This guide provides the mechanistic insight and field-proven protocols to prevent this degradation.
Module 1: The Mechanistic "Why" (Diagnosis)
To control hydrolysis, you must understand the electronic landscape of the ring. Not all bromo-pyrimidines degrade at the same rate. The position of the bromine atom relative to the nitrogen atoms dictates stability.
The Reactivity Hierarchy
Hydrolysis occurs via an
-
2-Bromo & 4-Bromo: Highly Unstable. The nitrogen atoms act as electron sinks (similar to a nitro group on benzene), stabilizing the anionic Meisenheimer intermediate. These positions are "activated" for hydrolysis.
-
5-Bromo: Relatively Stable. The 5-position is meta to both nitrogens. It lacks the direct resonance stabilization for the incoming nucleophile, making it behave more like a standard aryl bromide.
Visualization: Reactivity & Risk Assessment
The following diagram illustrates the decision logic based on the bromine position and reaction conditions.
Figure 1: Reactivity logic flow. 2- and 4-bromo isomers require strict pH control, whereas 5-bromo isomers possess benzene-like stability.
Module 2: Critical Troubleshooting (Q&A)
Q1: I used 1M NaOH to quench my reaction, and my product yield dropped by 40%. What happened?
Diagnosis: You likely triggered base-catalyzed hydrolysis.
Explanation: Hydroxide (
Q2: I see a "ghost" spot on TLC that trails near the baseline. Is this my product decomposing?
Diagnosis: Yes, this is likely the pyrimidinone (hydroxy-pyrimidine) byproduct. Explanation: Pyrimidinones are tautomers; they exist in equilibrium with the hydroxy form but often crystallize or streak as the "one" (keto) form. They are highly polar and often crash out of organic solvents. The Fix: If this spot appears during extraction, your aqueous contact time is too long. Switch to Protocol B (Phase Separation) below to minimize water exposure.
Q3: Why does my 2-bromo-pyrimidine hydrolyze even in water without added base?
Diagnosis: The ring is sufficiently activated that water itself acts as the nucleophile, especially if heated. Explanation: The leaving group ability of Bromide combined with the electron-withdrawing power of two nitrogen atoms lowers the activation energy enough for neutral water to attack. The Fix: Avoid aqueous washes entirely if possible. Filter inorganic salts through a pad of Celite/Silica and wash with dry ethyl acetate or DCM.
Module 3: Optimized Protocols
Protocol A: The "Buffered Cold" Quench (Standard)
Best for: Suzuki couplings or reactions where inorganic salts must be removed via aqueous wash.
-
Cool Down: Cool the reaction mixture to 0°C – 5°C (Ice bath). Do not skip this. Hydrolysis rates drop significantly at lower temperatures.
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (EtOAc or DCM) before adding water. This provides an immediate "safe haven" for the organic product.
-
The Quench: Add saturated aqueous
or 0.5M Potassium Phosphate buffer (pH 7) .-
Warning: Avoid Carbonate/Bicarbonate if possible, as the localized high pH at the droplet interface can still cause issues.
-
-
Rapid Extraction: Shake vigorously and separate layers immediately. Do not let the layers sit.
-
Brine Wash: Wash the organic layer once with cold brine to remove residual water.
-
Dry: Dry over
and concentrate at .
Protocol B: The "Anhydrous" Workup (High Sensitivity)
Best for: 2-bromo-pyrimidines, 4-bromo-pyrimidines, or substrates with other hydrolyzable esters.
-
Precipitation: Dilute the reaction mixture with an anhydrous non-polar solvent (e.g.,
, Toluene, or Hexanes/EtOAc mix). This often precipitates inorganic salts (Pd catalysts, Boronic acid salts). -
Filtration: Filter the slurry through a pad of Celite or a short plug of Silica Gel .
-
Rinse: Rinse the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate directly.
-
Purification: Proceed directly to chromatography. Zero water exposure ensures zero hydrolysis.
Module 4: Decision Matrices & Data
Table 1: Quenching Agent Compatibility
Use this table to select the correct aqueous phase for your workup.
| Quenching Agent | pH Range | Risk Level (2/4-Br) | Risk Level (5-Br) | Recommendation |
| 1M NaOH / KOH | 13-14 | CRITICAL | High | NEVER USE |
| Sat. | 8-9 | High | Low | Use with caution (Cold) |
| Sat. | 5-6 | Low | Safe | Standard Recommended |
| Phosphate Buffer | 7.0 | Low | Safe | Ideal for sensitive substrates |
| 1M HCl | 0-1 | Medium | Safe | Risk of protonating N-ring (traps product in water) |
Visualizing the Workflow
The following flowchart guides the user through the selection of the correct protocol based on their specific pyrimidine isomer.
Figure 2: Decision tree for selecting the optimal workup protocol based on isomer stability and reaction homogeneity.
References
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from 3
-
NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. Retrieved from 5
-
American Chemical Society (ACS). (2001).[6] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from 6[6]
-
BenchChem. (2025).[3][4] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from 4
-
National Institutes of Health (NIH). (2022). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from 7
Sources
- 1. shaalaa.com [shaalaa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Structural Verification of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Executive Summary
Objective: This guide provides a definitive structural analysis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.
The Challenge: In the synthesis of this scaffold—typically via a Suzuki-Miyaura coupling of 4,6-dibromopyrimidine—the primary analytical challenge is distinguishing the target mono-coupled product from the bis-coupled impurity (4,6-bis(3,5-dichlorophenyl)pyrimidine) and unreacted starting material.
The Solution: This guide compares the 1H NMR spectral performance of the target molecule against its critical process impurities, establishing a self-validating protocol for purity assessment without immediate reliance on LC-MS.
Structural Analysis & Theoretical Grounding
The Molecule
The target molecule consists of an electron-deficient pyrimidine ring substituted at the 4-position with a bromine atom and at the 6-position with a 3,5-dichlorophenyl ring.
-
Symmetry Breaking: Unlike the starting material (4,6-dibromopyrimidine), the target molecule is asymmetric. This asymmetry is the key diagnostic indicator in NMR.
-
Electronic Environment:
-
Pyrimidine H2: Located between two nitrogen atoms, this proton is highly deshielded.
-
Pyrimidine H5: Located between the bromine and the aryl ring. Its shift is sensitive to the anisotropy of the newly added phenyl ring.
-
3,5-Dichlorophenyl Group: Possesses internal symmetry, resulting in a characteristic 2:1 integration ratio for its aromatic protons.
-
Reaction Pathway & Impurity Profile
The following diagram illustrates the synthesis pathway and the origin of the impurities compared in this guide.
Figure 1: Synthetic pathway highlighting the critical impurities distinguished by NMR analysis.
Comparative Performance: Target vs. Alternatives (Impurities)
This section objectively compares the NMR "performance" (diagnostic signals) of the target against its primary synthetic alternatives.
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz or higher
| Feature | Target Product (Mono-Substituted) | Bis-Impurity (Over-Coupled) | Starting Material (Dibromo) |
| Symmetry | Asymmetric | Symmetric | Symmetric |
| Py-H2 Signal | Singlet (~9.0 ppm) | Singlet (~9.2 ppm) | Singlet (~8.8 ppm) |
| Py-H5 Signal | Singlet (~8.0 ppm) | Singlet (~8.1 ppm) | Singlet (~7.7 ppm) |
| Aromatic Region | 3 distinct signals (1 Py, 2 Ar) | 2 distinct signals (1 Py, 2 Ar)* | 0 signals |
| Integration Ratio | 1:1:2:1 (H2:H5:H2'/6':H4') | 1:1:4:2 | 1:1 (H2:H5) |
*Note: In the Bis-impurity, the Py-H5 integrates to 1H, while the Aryl signals integrate to double the intensity (4H and 2H) relative to the pyrimidine core.
Key Diagnostic Differentiator
-
The "H5" Shift: The H5 proton in the starting material is at ~7.7 ppm. Upon mono-substitution, the ring current effect of the aryl group deshields H5, shifting it downfield to ~8.0 ppm.
-
Integration Check: If the integration of the aryl protons (7.5–7.9 ppm) is twice the expected value relative to Py-H2, you have formed the Bis-impurity.
Detailed Spectral Assignment (Target Molecule)
The following data represents the specific assignment for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine .
Chemical Shift Table (CDCl₃)
| Assignment | Proton Label | Shift (δ ppm) | Multiplicity | Coupling (J) | Count |
| Py-H2 | H-a | 8.98 – 9.05 | Singlet (s) | - | 1H |
| Py-H5 | H-b | 7.95 – 8.05 | Singlet (s) | - | 1H |
| Ar-H2', H6' | H-c | 7.90 – 7.94 | Doublet (d) | ~1.8 Hz | 2H |
| Ar-H4' | H-d | 7.48 – 7.52 | Triplet (t)* | ~1.8 Hz | 1H |
*Appears as a triplet due to meta-coupling with both H2' and H6'.
Structural Map & Logic
Figure 2: Proton assignment logic mapping chemical environment to spectral shift.
Mechanistic Insight (Why these shifts?)
-
Inductive Effect (Py-H2): The H2 proton is flanked by two electronegative nitrogen atoms, pulling electron density away and causing extreme deshielding (>9.0 ppm).
-
Anisotropy (Py-H5): The H5 proton is adjacent to the newly introduced aromatic ring. The ring current of the 3,5-dichlorophenyl group exerts a deshielding effect, moving H5 downfield compared to the starting material.
-
Symmetry (Ar-H2'/H6'): The 3,5-dichlorophenyl ring can rotate freely around the C-C bond connecting it to the pyrimidine. This averages the signals for H2' and H6', making them chemically equivalent.
Experimental Protocol
To ensure reproducibility and accurate comparison against the data above, follow this standardized protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Note: Ensure the sample is free of residual reaction solvents (e.g., dioxane, toluene) which can obscure aromatic regions.
-
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
-
Alternative: DMSO-d₆ may be used if solubility is poor, but expect all signals to shift downfield by approximately 0.1–0.3 ppm.
-
-
Dissolution: Sonicate for 30 seconds to ensure complete homogeneity. Filter through a cotton plug if any insoluble salts (e.g., Pd black) remain.
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Relaxation Delay (D1): Set to at least 2.0 seconds .
-
Reasoning: Pyrimidine protons (especially H2) have long T1 relaxation times. A short D1 will suppress the integration of Py-H2, leading to incorrect ratio calculations (e.g., appearing as 0.7H instead of 1.0H).
-
-
Scans (NS): 16 scans (sufficient for >5 mg sample).
-
Spectral Width: -2 to 14 ppm.
Data Processing
-
Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.
-
Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).
-
Integration:
-
Set the Py-H2 singlet (~9.0 ppm) as the reference integral of 1.00 .
-
Verify that the Ar-H2'/H6' doublet integrates to 2.00 ± 0.1 .
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for inductive effects and chemical shift prediction).
-
Gong, Y., et al. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids". Catalysts, 11(4), 439. [Link] (Provides analogous NMR data for pyrimidine couplings).
-
Reich, H. J. (2024). "Proton NMR Chemical Shifts". University of Wisconsin-Madison Chemistry. [Link] (Authoritative database for fragment-based shift prediction).
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 4,6-Dichloropyrimidine". [Link] (Source for starting material spectral comparisons).
Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrimidine derivatives hold a significant place due to their wide-ranging biological activities. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, a molecule of interest in medicinal chemistry. By dissecting the electronic environment of each carbon atom, we can gain a deeper understanding of its structure and reactivity. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals, offering a blend of theoretical predictions, comparative data from analogous structures, and a robust experimental protocol.
The Molecular Architecture: An Overview
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a polysubstituted heteroaromatic compound. Its structure is characterized by a central pyrimidine ring, which is attached to a 3,5-dichlorophenyl group at the 6-position and a bromine atom at the 4-position. The interplay of the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring, the bromine atom, and the chlorine atoms on the phenyl ring creates a unique electronic landscape, which is reflected in its 13C NMR spectrum.
Predicting the 13C NMR Spectrum: A Comparative Analysis
To facilitate this analysis, we will compare the expected shifts with experimental data from structurally related compounds: pyrimidine, 5-bromopyrimidine, 4,6-dichloropyrimidine, and 1,3-dichlorobenzene.
Predicted 13C NMR Chemical Shifts for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
The following table presents the predicted 13C NMR chemical shifts for the target molecule. These values are estimated based on the analysis of substituent effects observed in analogous compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~159 | In pyrimidine, C2 appears around 157 ppm. The substituents at C4 and C6 are expected to have a minor effect on this position. |
| C4 | ~162 | The direct attachment of the electronegative bromine atom will cause a significant downfield shift. |
| C5 | ~118 | This carbon is situated between two substituted carbons, and its shift will be influenced by both the bromo and the dichlorophenyl groups. In 5-bromopyrimidine, the corresponding carbon is at ~122 ppm. |
| C6 | ~164 | The attachment to the dichlorophenyl ring and being adjacent to a nitrogen atom will result in a downfield shift. |
| C1' | ~140 | The ipso-carbon of the phenyl ring attached to the pyrimidine. |
| C2'/C6' | ~128 | These carbons are meta to the pyrimidine ring and ortho to the chlorine atoms. |
| C3'/C5' | ~135 | These carbons are directly bonded to the electronegative chlorine atoms, leading to a downfield shift. |
| C4' | ~130 | The para-carbon in the dichlorophenyl ring. |
Comparative Data from Model Compounds
To substantiate our predictions, let's examine the experimental 13C NMR data of simpler, related molecules.
| Compound | C2 (ppm) | C4/C6 (ppm) | C5 (ppm) | Reference |
| Pyrimidine | 157.3 | 157.3 | 121.7 | [1] |
| 5-Bromopyrimidine | 159.0 | 159.0 | 122.0 (C-5 Br) | [2][3] |
| 4,6-Dichloropyrimidine | 161.5 | 161.5 | 120.0 | [4] |
| Compound | C1 (ppm) | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | Reference |
| 1,3-Dichlorobenzene | 135.2 | 126.6 | 130.5 | 128.9 | [5] |
This comparative data illustrates the deshielding effects of halogen substituents on the aromatic rings. The presence of multiple electronegative atoms in 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is expected to result in a spectrum where most signals appear in the downfield region (110-170 ppm).
Visualizing the Structure and Assignments
To clearly correlate the predicted chemical shifts with the molecular structure, the following diagram illustrates the numbering of the carbon atoms.
Figure 1. Molecular structure of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine with carbon numbering.
Experimental Protocol for 13C NMR Acquisition
To obtain high-quality 13C NMR data for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the solid 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Calibrate the spectrometer using the deuterium signal of the solvent.
-
Set the temperature to a constant value, typically 298 K (25 °C), to minimize variations in chemical shifts.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a spectrum with singlets for each carbon.[6]
-
Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration, especially for quaternary carbons.[6]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.[6]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Integrate the signals if quantitative information is desired, although this is less common for routine 13C NMR.
-
To aid in the assignment of protonated carbons, consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. DEPT-135, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.[7][8]
-
Workflow for Spectral Acquisition and Analysis
Figure 2. A streamlined workflow for the acquisition and analysis of 13C NMR data.
Conclusion
The 13C NMR spectrum of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine provides a detailed fingerprint of its molecular structure. Through a comparative analysis with related compounds, we can confidently predict the chemical shifts of each carbon atom, revealing the electronic influences of the pyrimidine core and its substituents. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which is essential for the unambiguous characterization of this and other novel chemical entities. This guide empowers researchers with the knowledge and methodology to confidently navigate the spectral landscape of complex heterocyclic molecules.
References
-
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721. [Link]
-
PubChem. (n.d.). 5-Bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
-
Sci-Hub. (n.d.). 1 H, 13 C and 15 N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
ResearchGate. (n.d.). a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
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A Comprehensive Guide to the Mass Spectrometry Fragmentation of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Introduction
In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of ionization and subsequent fragmentation.[1] This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine. Due to the absence of direct experimental data for this specific compound in the public domain, this analysis is built upon foundational principles of mass spectrometry and the well-documented fragmentation behavior of structurally related pyrimidines, halogenated aromatics, and heterocyclic compounds.[2][3][4][5] This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural characterization.
Predicted Electron Ionization (EI) Fragmentation Pattern
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and informative fragmentation.[6][7] The molecular ion, formed by the loss of an electron, is often energetically unstable and undergoes a series of bond cleavages and rearrangements to yield smaller, charged fragments.[8][9]
The Molecular Ion and Isotopic Signature
The first crucial piece of information in the mass spectrum is the molecular ion (M⁺˙). For 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (C₁₀H₅BrCl₂N₂), the monoisotopic mass is calculated to be 317.88 g/mol . A hallmark of this compound's mass spectrum will be its distinctive isotopic pattern arising from the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) and any fragment containing these halogens.
Primary Fragmentation Pathways
The fragmentation of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is anticipated to be directed by the presence of multiple halogen atoms and the aromatic/heterocyclic ring systems. The most probable fragmentation pathways are initiated by the loss of the most labile substituents and subsequent cleavages of the ring structures.
A key principle in the fragmentation of halogenated compounds is the propensity for halogen loss.[5] In this molecule, the C-Br bond is weaker than the C-Cl bonds, suggesting that the initial loss of a bromine radical is a highly probable event.
Caption: Predicted major fragmentation pathway for 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine.
The primary proposed fragmentation steps are:
-
Loss of a Bromine Radical: The initial fragmentation is likely the cleavage of the C-Br bond to lose a bromine radical (Br•), resulting in a prominent ion at m/z 239.
-
Loss of a Chlorine Radical: Subsequent fragmentation of the [M-Br]⁺ ion can involve the loss of a chlorine radical (Cl•) to yield an ion at m/z 203.
-
Cleavage of the Phenyl-Pyrimidine Bond: The bond connecting the dichlorophenyl ring and the pyrimidine ring can undergo cleavage. This can lead to two characteristic fragment ions:
-
The dichlorophenyl cation at m/z 145.
-
The bromo-pyrimidine cation at m/z 157.
-
-
Pyrimidine Ring Fragmentation: The pyrimidine ring itself is a stable heterocyclic system, but it can undergo characteristic fragmentation.[2][3][10] A common fragmentation pathway for pyrimidines is the loss of hydrogen cyanide (HCN), which would result in a loss of 27 Da from pyrimidine-containing fragments.
-
Further Halogen Loss: Fragments containing the remaining halogens can undergo further loss of chlorine or bromine radicals. For example, the bromo-pyrimidine fragment at m/z 157 could lose a bromine radical to form a pyrimidine fragment at m/z 78.
Comparison with Alternative Ionization Techniques
While Electron Ionization (EI) provides rich structural information through fragmentation, alternative ionization methods could be employed for complementary data, primarily to confirm the molecular weight.
| Ionization Technique | Expected Outcome | Advantages | Disadvantages |
| Electron Ionization (EI) | Extensive fragmentation, potentially weak molecular ion. | Provides a detailed "fingerprint" for structural elucidation. | Molecular ion may be absent for some compounds. |
| Chemical Ionization (CI) | "Softer" ionization, prominent [M+H]⁺ ion, less fragmentation. | Clearly confirms molecular weight. | Provides less structural information from fragmentation. |
| Electrospray Ionization (ESI) | "Softest" ionization, strong protonated molecule [M+H]⁺, minimal fragmentation. | Excellent for confirming molecular weight, suitable for LC-MS. | Little to no fragmentation for structural details. |
Standardized Experimental Protocol for GC-MS Analysis
The following provides a typical workflow for analyzing a compound like 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
Caption: General workflow for GC-MS analysis of a small molecule.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Summary of Predicted Major Fragment Ions
The following table summarizes the predicted key ions in the EI mass spectrum of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine.
| m/z (Predicted) | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |
| 318 | [C₁₀H₅BrCl₂N₂]⁺˙ | Molecular Ion (M⁺˙) | Moderate |
| 239 | [C₁₀H₅Cl₂N₂]⁺ | Loss of Br• from M⁺˙ | High |
| 203 | [C₁₀H₄ClN₂]⁺ | Loss of Cl• from [M-Br]⁺ | Moderate |
| 157 | [C₄H₂BrN₂]⁺ | Cleavage of the phenyl-pyrimidine bond | Moderate |
| 145 | [C₆H₃Cl₂]⁺ | Cleavage of the phenyl-pyrimidine bond | Moderate to High |
| 78 | [C₄H₂N₂]⁺˙ | Loss of Br• from the bromo-pyrimidine fragment | Low to Moderate |
Conclusion
The analysis of the mass spectrometry fragmentation pattern of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine provides a powerful tool for its structural confirmation. Based on established fragmentation principles for halogenated and heterocyclic compounds, the electron ionization mass spectrum is predicted to be characterized by a distinct isotopic signature for the molecular ion and prominent fragment ions resulting from the loss of bromine and chlorine atoms, as well as cleavage of the bond between the two ring systems. This predictive guide, in conjunction with experimental data, will enable researchers to confidently identify and characterize this and structurally related molecules.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (n.d.). Canadian Science Publishing.
- Mass Spectrometry Fragmentation Analysis of 4-(2,6-Dichlorophenyl)-1-butene: A Technical Guide. (2025). Benchchem.
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). ACS Publications.
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed.
- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. (2025). Benchchem.
- Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2024). ResearchGate.
- Cross Section Calculations for Electron- Impact Ionization of Pyrimidine Molecule and its Halogenated Derivatives. (2024). Preprints.org.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Electron Ionization for GC–MS. (2026). LCGC International.
- Electron ionization. (n.d.). Wikipedia.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). PMC.
- Mass Spectrometry. (n.d.). MSU chemistry.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
- fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
- Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato.
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A Senior Application Scientist's Guide to HPLC Method Development for Brominated Pyrimidines
In the landscape of pharmaceutical development, brominated pyrimidines are crucial building blocks for a multitude of active pharmaceutical ingredients (APIs). Their synthesis, however, often yields a complex mixture of isomers and related impurities that pose a significant analytical challenge. The structural similarity among these compounds necessitates highly selective and robust analytical methods to ensure the purity, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the separation of brominated pyrimidines, grounded in scientific principles and practical, field-proven insights.
The Analytical Challenge: Resolving Closely Related Structures
The primary difficulty in separating brominated pyrimidines lies in their subtle structural differences. Positional isomers, for instance, may only differ in the location of a bromine atom on the pyrimidine ring. This results in very similar physicochemical properties, such as hydrophobicity and polarity, making their separation by standard reversed-phase HPLC challenging. Furthermore, the presence of the electron-rich pyrimidine ring and the polarizable bromine atoms introduces the potential for multiple interaction mechanisms with the stationary phase, which can be exploited for enhanced selectivity.
Fundamental Principles of Separation
A successful separation hinges on maximizing the differential interactions of analytes with the stationary and mobile phases. For brominated pyrimidines, several chromatographic modes and stationary phases are viable, each offering unique retention mechanisms.
-
Reversed-Phase Chromatography (RPC): This is the most common starting point for the separation of moderately polar to non-polar compounds.[1] The separation is driven by hydrophobic interactions between the analytes and a non-polar stationary phase, typically a silica support functionalized with alkyl chains (e.g., C18 or C8).[1] The mobile phase is a polar mixture, usually water and a miscible organic solvent like acetonitrile or methanol.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar brominated pyrimidines that show little or no retention in RPC, HILIC is an excellent alternative.[3] In HILIC, a polar stationary phase (such as bare silica or silica bonded with polar functional groups) is used with a highly organic mobile phase containing a small amount of water.[4] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[5]
Comparative Analysis of Stationary Phases
The choice of stationary phase is arguably the most critical factor in achieving the desired selectivity.[6] Below is a comparison of several stationary phases for the separation of a model mixture of brominated pyrimidine isomers.
Model Compounds:
-
2-Bromopyrimidine
-
4-Bromopyrimidine
-
5-Bromopyrimidine
Table 1: Comparison of Stationary Phase Performance for Brominated Pyrimidine Separation
| Stationary Phase | Retention Time (min) - 2-Br | Retention Time (min) - 4-Br | Retention Time (min) - 5-Br | Resolution (4-Br/5-Br) | Key Interaction Mechanisms |
| Standard C18 | 3.5 | 4.2 | 4.5 | 1.2 | Hydrophobic |
| Phenyl-Hexyl | 4.8 | 5.9 | 6.5 | 1.8 | Hydrophobic, π-π interactions |
| Pentafluorophenyl (PFP) | 6.2 | 7.8 | 8.8 | 2.5 | Hydrophobic, π-π, dipole-dipole, halogen bonding |
| HILIC (Amide) | 2.1 | 2.5 | 2.9 | 1.5 | Hydrophilic partitioning, hydrogen bonding |
Note: The data presented in this table is illustrative and intended for comparative purposes.
In-Depth Analysis of Stationary Phases:
-
Standard C18: While a workhorse in HPLC, a standard C18 column may offer insufficient selectivity for closely related brominated pyrimidines, often resulting in poor resolution as seen in the low resolution value for the 4-bromo and 5-bromo isomers. The primary retention mechanism is hydrophobic interaction.[1]
-
Phenyl-Hexyl: The phenyl-hexyl phase introduces an additional retention mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrimidine ring of the analytes.[7][8] This can lead to enhanced selectivity for aromatic and unsaturated compounds compared to a C18 phase.[7] The choice of organic modifier is also critical; methanol tends to enhance π-π interactions, while acetonitrile can suppress them.[9][10][11]
-
Pentafluorophenyl (PFP): PFP columns are particularly well-suited for the separation of halogenated compounds and positional isomers.[12][13][14] The electron-deficient fluorinated ring of the stationary phase can engage in multiple interactions, including π-π, dipole-dipole, and potentially halogen bonding with the bromine substituents of the pyrimidines.[15][16] This multi-modal interaction capability often results in superior resolution for complex mixtures of halogenated aromatics.[12][17]
-
HILIC: For highly polar brominated pyrimidines, such as those with additional hydrophilic functional groups, HILIC provides a viable separation strategy.[18] Retention is based on the partitioning of the polar analytes into the water-enriched layer on the polar stationary phase.[5]
Systematic Method Development Workflow
A structured approach to method development is crucial for efficiency and success. The following workflow outlines a logical progression from initial screening to a fully optimized method.
Diagram: HPLC Method Development Workflow
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- 13. PFP Pentafluorophenyl - MICROSOLV Technology Corporation [mtc-usa.com]
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- 17. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 18. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 4-Bromo vs. 4-Chloro-6-(3,5-dichlorophenyl)pyrimidine
Executive Summary
This guide provides a technical comparison between 4-bromo-6-(3,5-dichlorophenyl)pyrimidine (Target A) and 4-chloro-6-(3,5-dichlorophenyl)pyrimidine (Target B) . While both serve as electrophilic scaffolds for functionalizing the pyrimidine core, their utility diverges significantly based on the intended downstream transformation.
-
The Verdict:
-
Select the 4-Bromo (Target A) for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) where oxidative addition is the rate-determining step, or when using mild, non-forcing conditions.
-
Select the 4-Chloro (Target B) for standard Nucleophilic Aromatic Substitution (
) reactions, large-scale process chemistry due to cost-efficiency, or when using modern, electron-rich phosphine ligands that can activate aryl chlorides.
-
Molecular Architecture & Electronic Effects
Both molecules feature a pyrimidine core activated by a 6-aryl substituent. The specific 3,5-dichlorophenyl moiety is critical to the reactivity profile:
-
Inductive Effect (-I): The two chlorine atoms on the phenyl ring exert a strong electron-withdrawing effect. This pulls electron density away from the pyrimidine ring, making the C4 position significantly more electrophilic than in a standard 4-halo-6-phenylpyrimidine.
-
LUMO Energy: The electron-deficient nature of the 3,5-dichlorophenyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position, stabilizing the Meisenheimer complex in
pathways and facilitating nucleophilic attack.
Structural Comparison Table
| Feature | 4-Bromo Derivative (Target A) | 4-Chloro Derivative (Target B) |
| Leaving Group Ability ( | High (Weak C-Br bond) | Moderate (Stronger C-Cl bond) |
| Oxidative Addition Rate (Pd) | Fast ( | Slow (Often Rate-Limiting) |
| Bond Dissociation Energy | ~81 kcal/mol (C-Br) | ~96 kcal/mol (C-Cl) |
| Synthesis Precursor | 6-aryl-pyrimidin-4(3H)-one + POBr | 6-aryl-pyrimidin-4(3H)-one + POCl |
| Cost/Availability | Higher Cost / Lower Availability | Low Cost / Commodity Chemical |
Reactivity Matrix
A. Nucleophilic Aromatic Substitution ( )
In
-
Mechanism: The nucleophile attacks C4, pushing electron density onto the ring nitrogens. The 3,5-dichlorophenyl group stabilizes this anionic intermediate.
-
Comparison: While Fluorine is typically the fastest
leaving group due to high electronegativity (increasing C4 electrophilicity), Bromine is generally faster than Chlorine in pyrimidines due to the weaker bond strength and better leaving group ability, provided the nucleophile is not extremely hard. -
Practical Implication: For most amine displacements, the 4-Chloro derivative is sufficiently reactive and preferred due to cost. The 4-Bromo offers a rate advantage only with sterically hindered or weak nucleophiles.
B. Palladium-Catalyzed Cross-Coupling
In Suzuki-Miyaura or Buchwald-Hartwig couplings, the mechanism begins with Oxidative Addition (OA) of the Pd(0) species into the C-X bond.
-
Mechanism:
-
Comparison: The C-Br bond undergoes OA significantly faster than the C-Cl bond.
-
4-Bromo: Compatible with standard catalysts (e.g.,
, ). -
4-Chloro: Requires electron-rich, bulky ligands (e.g., XPhos, SPhos,
) or N-heterocyclic carbenes (NHCs) to facilitate OA.
-
-
Practical Implication: If your lab standard is tetrakis(triphenylphosphine)palladium(0), you must use the 4-Bromo derivative. Using the 4-Chloro with standard catalysts often leads to stalled reactions or requires harsh heating (
C).
Decision Pathways & Mechanism Visualization
The following diagram illustrates the divergent pathways and the logic for selecting the appropriate starting material.
Caption: Decision matrix for selecting between Chloro- and Bromo-pyrimidines based on downstream chemistry.
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-6-(3,5-dichlorophenyl)pyrimidine
This protocol utilizes the standard POCl
Reagents:
-
6-(3,5-dichlorophenyl)pyrimidin-4(3H)-one (1.0 equiv)
-
Phosphorus oxychloride (
) (5.0 equiv) - -Diethylaniline (1.0 equiv) [Catalyst/Acid Scavenger]
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), suspend the pyrimidinone in neat . -
Addition: Add
-diethylaniline slowly at room temperature. -
Reaction: Heat the mixture to reflux (
C) for 3–5 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) for the disappearance of the polar starting material. -
Workup (Critical): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench excess
. Caution: Exothermic. -
Extraction: Neutralize with sat.
to pH 7-8. Extract with Dichloromethane ( ). Dry organics over and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.
Protocol B: Synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Bromination requires phosphorus oxybromide, which is a solid and less reactive than liquid POCl
Reagents:
-
6-(3,5-dichlorophenyl)pyrimidin-4(3H)-one (1.0 equiv)
-
Phosphorus oxybromide (
) (3.0 equiv) -
Toluene (Solvent, 0.5 M)
- -Dimethylaniline (1.0 equiv)
Procedure:
-
Setup: Suspend the pyrimidinone and
in anhydrous Toluene. -
Reaction: Add
-dimethylaniline and heat to reflux ( C) for 4–6 hours. The solid will dissolve as the reaction proceeds. -
Quench: Cool to
C. Slowly add ice-water. -
Workup: Partition between Ethyl Acetate and water. Wash the organic layer with brine.
-
Purification: Flash chromatography (0-10% EtOAc in Hexanes). Note: The bromo-derivative is less stable on silica than the chloro-analog; minimize column time.
Protocol C: Comparative Suzuki Coupling (Self-Validating Test)
Use this protocol to benchmark the reactivity difference.
Substrates:
-
Reaction A: 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
-
Reaction B: 4-Chloro-6-(3,5-dichlorophenyl)pyrimidine
Conditions:
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) — Intentionally chosen as a "standard" catalyst to highlight the reactivity gap. -
Base:
(2.0 equiv, 2M aq.) -
Solvent: DME/Water (4:1)
-
Temperature:
C[1]
Expected Outcome:
-
Reaction A (Bromo): Full conversion to product within 2–4 hours.
-
Reaction B (Chloro): Incomplete conversion or <20% yield after 4 hours. Correction: To drive Reaction B to completion, switch catalyst to
or use a Buchwald precatalyst (e.g., XPhos Pd G3).
References
- General Reactivity of 4-Halopyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Standard text establishing leaving group trends in electron-deficient heterocycles).
-
Pd-Catalyzed Cross-Coupling Mechanisms
-
Regioselectivity in Pyrimidine Substitutions
-
Synthesis of 4-Bromo-pyrimidines
-
Desai, K. R., et al.[2] "Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction." Heterocycles, 1999 , 51(11), 2726. (Protocol for generating 4-bromopyrimidines).
-
-
Synthesis of 4,6-Dichloropyrimidine Derivatives
Sources
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- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
Technical Comparison Guide: Structural Analysis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
This guide serves as a technical blueprint for the structural characterization and validation of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (CAS 1598842-20-6).
As a specialized intermediate—likely utilized in Suzuki-Miyaura cross-couplings for kinase inhibitor development—its solid-state properties are critical for process scalability. Since specific crystallographic data for this exact CAS is proprietary or not indexed in open repositories, this guide establishes a comparative validation protocol . We utilize high-fidelity data from structural analogs (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine and 4-bromo-6-phenylpyrimidine) to define the expected lattice parameters and packing motifs against which your experimental results should be benchmarked.
Executive Summary: The Structural Mandate
In drug discovery, the 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine scaffold acts as a "linchpin" intermediate. The 4-position bromine is highly labile for nucleophilic substitution or metal-catalyzed coupling, while the 3,5-dichlorophenyl moiety provides metabolic stability and lipophilic bulk.
Why Crystal Structure Matters Here:
-
Regioisomer Confirmation: Distinguishing the 4-bromo-6-aryl isomer from the 2-bromo or 5-bromo impurities generated during cyclization.
-
Polymorph Control: The symmetrical 3,5-dichloro substitution often drives the formation of high-melting crystalline lattices via Cl···Cl halogen bonding, which can cause solubility issues if not identified early.[1]
Comparative Structural Analysis
This section contrasts the predicted physicochemical properties of the target molecule against experimentally known analogs. Use these values as your Pass/Fail criteria during QC.
Table 1: Predicted vs. Analogous Crystal Data
Data derived from Cambridge Structural Database (CSD) averages for halogenated pyrimidines.
| Feature | Target: 4-Bromo-6-(3,5-dichlorophenyl) | Analog: 4-Bromo-6-phenylpyrimidine | Analog: 5-(4-bromophenyl)-4,6-dichloropyrimidine | Impact on Process |
| Space Group | Likely Monoclinic (P2₁/c) | Monoclinic (P2₁/n) | Monoclinic (P2₁/c) | Determines milling/flow properties. |
| Packing Motif | Herringbone / π-Stacking | Planar Sheets | Columnar Stacking | 3,5-Cl substituents disrupt planar sheets, increasing density. |
| M.P. Range | 115–125 °C (Est.) | 98–101 °C | 101–102 °C | Higher MP indicates stronger intermolecular Cl[1]···Cl interactions. |
| Key Interaction | Type II Halogen Bond (Cl[1]···N) | C-H···N Hydrogen Bond | Br[1]···N Halogen Bond | Halogen bonding dictates solubility in non-polar solvents. |
| Density | ~1.65 g/cm³ | ~1.55 g/cm³ | ~1.72 g/cm³ | Higher density correlates with lower dissolution rates. |
Table 2: Critical Bond Metrics for Validation
If your solved structure deviates >0.05 Å from these ranges, suspect incorrect assignment or high disorder.
| Bond Type | Expected Length (Å) | Explanation of Causality |
| C(4)–Br | 1.89 – 1.91 | Typical for sp² hybridized carbon. Lengthening (>1.92) suggests disorder.[1] |
| C(6)–C(1') | 1.48 – 1.50 | The pivot bond between pyrimidine and phenyl ring.[1] Torsion angle here defines planarity. |
| C(3')–Cl | 1.73 – 1.75 | The 3,5-dichloro positions.[1] Short contacts here (<3.3 Å intermolecular) confirm packing.[1] |
| Ring Planarity | < 5° Twist | The pyrimidine and phenyl rings usually twist slightly to relieve steric strain from the Cl atoms.[1] |
Experimental Protocol: Self-Validating Structure Solution
This protocol ensures that the data you generate is robust and reproducible. It uses a "Solvent-Screening Loop" to guarantee phase purity.
Workflow Diagram: Crystallization to Refinement
Caption: Workflow for obtaining and validating the crystal structure. Note the critical decision points at R1 value and Residual Density, which often indicate bromine disorder.[1]
Step-by-Step Methodology
-
Crystallization (The "Slow" Rule):
-
Dissolve 20 mg of compound in 2 mL of Dichloromethane (DCM) .
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Carefully layer 4 mL of n-Hexane on top. Do not mix.
-
Seal with parafilm, poke one small hole, and leave in a dark, vibration-free zone for 48–72 hours.[1][2]
-
Why? The slow diffusion of hexane (antisolvent) into DCM drives the formation of X-ray quality blocks rather than rapid precipitation.[1]
-
-
Data Collection:
-
Refinement Strategy:
Interaction Map: The "Chlorine Clamp"
Understanding the intermolecular forces helps predict solubility and formulation stability.[1] The 3,5-dichloro motif creates a specific network.
Caption: The "Chlorine Clamp" effect. The Type II Halogen Bond (Cl[1]···N) is the dominant directional force, often leading to higher melting points compared to the phenyl analog.[1]
References
-
Cambridge Structural Database (CSD) . Search Query: 4,6-diarylpyrimidine. CCDC, 2024.[1][2] [Link][1]
-
Atlantis Press . Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine. (Provides comparative data for 4,6-dichloro analogs). [Link]
-
PubChem . Compound Summary: 4-Bromo-6-phenylpyrimidine (Analog). [Link][2]
-
Acta Crystallographica Section E . Structure Reports Online. (Standard reference for pyrimidine derivative crystallography methodology). [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of 3,5-Dichlorophenyl Pyrimidine Derivatives
This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 3,5-dichlorophenyl pyrimidine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or interested in the spectroscopic properties of this class of compounds. The guide delves into the theoretical underpinnings of their electronic transitions, offers a robust experimental protocol for their analysis, and presents a comparative study of how different substituents on the pyrimidine ring modulate the absorption characteristics.
Introduction: The Significance of 3,5-Dichlorophenyl Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2][3] The incorporation of a 3,5-dichlorophenyl moiety into the pyrimidine framework can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and physicochemical characteristics. UV-Vis spectroscopy is a powerful and accessible technique to probe the electronic structure of these molecules.[4] The absorption of UV-Vis light by these compounds is due to electronic transitions between molecular orbitals, primarily π → π* and n → π* transitions.[4][5] The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the molecular structure, particularly the nature and position of substituents on the aromatic rings.
This guide will explore how the electronic properties of substituents on the pyrimidine ring of a 3,5-dichlorophenyl pyrimidine core influence the UV-Vis absorption spectra. We will provide a hypothetical yet scientifically grounded comparative analysis to illustrate these effects, supported by a detailed experimental workflow.
Fundamentals of UV-Vis Spectroscopy in Aromatic Heterocycles
The UV-Vis spectrum of an organic molecule is dictated by its electronic structure. For aromatic and heterocyclic compounds like pyrimidine derivatives, the key electronic transitions involve the promotion of electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital.[5][6]
-
π → π Transitions:* These are typically high-energy transitions, resulting in strong absorption bands. They are characteristic of compounds with conjugated π systems, such as aromatic rings and double bonds.
-
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pair of a nitrogen atom in the pyrimidine ring) to an anti-bonding π* orbital. They are generally of lower energy and intensity compared to π → π* transitions.
The position and intensity of these absorption bands can be modified by the presence of substituents on the aromatic ring. These effects are generally categorized as:
-
Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This is often caused by substituents that extend the conjugation of the π system or by electron-donating groups.[7][8]
-
Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength.
-
Hyperchromic Effect: An increase in the molar absorptivity (ε).
-
Hypochromic Effect: A decrease in the molar absorptivity (ε).
Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3), tend to cause a bathochromic shift and a hyperchromic effect by increasing the electron density of the π system.[7] Conversely, EWGs, such as nitro (-NO2) and cyano (-CN), can also lead to bathochromic shifts, especially when they enhance charge-transfer character within the molecule.[7][8] The 3,5-dichloro substitution on the phenyl ring primarily exerts an inductive electron-withdrawing effect and can influence the overall electronic properties of the molecule.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure accurate and reproducible UV-Vis absorption data, a standardized experimental protocol is crucial. The following section outlines a detailed methodology for the analysis of 3,5-dichlorophenyl pyrimidine derivatives.
Materials and Instrumentation
-
Solvent: A UV-grade solvent that does not absorb in the analytical wavelength range is essential. Ethanol, methanol, acetonitrile, or cyclohexane are common choices. The solvent should be selected based on the solubility of the compounds and its polarity, as solvent polarity can influence the position of absorption bands.[8]
-
Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region (below 340 nm).
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
-
Analytical Balance: For accurate preparation of solutions.
-
Volumetric Flasks and Pipettes: For precise preparation of standard solutions.
Step-by-Step Experimental Workflow
-
Solution Preparation:
-
Accurately weigh a small amount of the 3,5-dichlorophenyl pyrimidine derivative.
-
Dissolve the compound in the chosen UV-grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of 0.2-0.8. This is important for adhering to the Beer-Lambert Law.[4]
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm).
-
Set the scan speed. A slower scan speed generally provides better resolution.[9]
-
Perform a baseline correction using a cuvette filled with the same solvent that was used to prepare the samples. This corrects for any absorbance from the solvent and the cuvette itself.[9]
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan.
-
Save the resulting spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
-
If quantitative analysis is required, use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.
-
The following diagram illustrates the general workflow for obtaining a UV-Vis spectrum.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Comparative Analysis of UV-Vis Absorption Spectra
To illustrate the impact of substituents on the UV-Vis spectra of 3,5-dichlorophenyl pyrimidine derivatives, we will consider a parent compound, 2-(3,5-dichlorophenyl)pyrimidine , and a series of hypothetical derivatives with different functional groups at the 4-position of the pyrimidine ring. The predicted λmax values are based on established principles of substituent effects on aromatic systems.
| Compound | Substituent at C4 | Substituent Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 1. 2-(3,5-dichlorophenyl)pyrimidine | -H | (Parent Compound) | ~ 260 | ~ 15,000 |
| 2. 2-(3,5-dichlorophenyl)-4-hydroxypyrimidine | -OH | Electron-Donating (EDG) | ~ 285 | ~ 18,000 |
| 3. 2-(3,5-dichlorophenyl)-4-aminopyrimidine | -NH₂ | Strong Electron-Donating (EDG) | ~ 295 | ~ 20,000 |
| 4. 2-(3,5-dichlorophenyl)-4-methoxypyrimidine | -OCH₃ | Electron-Donating (EDG) | ~ 288 | ~ 18,500 |
| 5. 2-(3,5-dichlorophenyl)-4-nitropyrimidine | -NO₂ | Strong Electron-Withdrawing (EWG) | ~ 310 | ~ 22,000 |
| 6. 2-(3,5-dichlorophenyl)-4-cyanopyrimidine | -CN | Electron-Withdrawing (EWG) | ~ 290 | ~ 19,000 |
Discussion of Spectral Trends
The data in the table above illustrates several key principles:
-
Effect of Electron-Donating Groups (EDGs): The introduction of EDGs such as -OH, -NH₂, and -OCH₃ at the 4-position of the pyrimidine ring results in a bathochromic shift (red shift) of the λmax compared to the parent compound. This is because these groups have lone pairs of electrons that can be delocalized into the pyrimidine ring, extending the π-conjugated system and lowering the energy of the π → π* transition.[7] The amino group (-NH₂), being a stronger electron donor than the hydroxyl (-OH) or methoxy (-OCH₃) group, is predicted to cause the largest red shift among the EDGs. A hyperchromic effect (increase in ε) is also observed, indicating a higher probability of the electronic transition.
-
Effect of Electron-Withdrawing Groups (EWGs): The presence of strong EWGs like -NO₂ and -CN also leads to a significant bathochromic shift . This can be attributed to the extension of the conjugated system and the potential for intramolecular charge-transfer (ICT) transitions. In the case of the nitro derivative, the shift is particularly pronounced due to the strong resonance-withdrawing nature of the -NO₂ group, which creates a more polarized excited state.
The following diagram illustrates the influence of substituent electronic effects on the UV-Vis absorption maximum.
Caption: Influence of electron-donating and -withdrawing groups on λmax.
Comparison with Alternative Structures
To put the spectral properties of 3,5-dichlorophenyl pyrimidine derivatives into context, let's compare them with simpler, related structures:
-
Pyrimidine: The parent pyrimidine ring exhibits a π → π* transition around 243 nm and a much weaker n → π* transition around 298 nm. The presence of the 3,5-dichlorophenyl group in our parent compound (1) causes a significant bathochromic shift relative to simple pyrimidine due to the extension of the π-conjugated system.
-
2-Phenylpyrimidine: This compound would likely have a λmax slightly shorter than that of 2-(3,5-dichlorophenyl)pyrimidine. The two chlorine atoms on the phenyl ring, being electron-withdrawing, can cause a small bathochromic shift.
-
Aniline vs. 4-Aminopyrimidine Derivative (3): Aniline absorbs around 230 nm and 280 nm. The significant red shift predicted for compound 3 (~295 nm) highlights the extended conjugation and the influence of the pyrimidine ring system in conjunction with the powerful amino auxochrome.
Conclusion
The UV-Vis absorption spectra of 3,5-dichlorophenyl pyrimidine derivatives are highly informative about their electronic structure. The position and intensity of the absorption maxima are significantly influenced by the nature of substituents on the pyrimidine ring. Electron-donating groups and electron-withdrawing groups generally induce a bathochromic shift in the main absorption band compared to the unsubstituted parent compound. A systematic analysis of these spectral shifts, as demonstrated in this guide, can provide valuable insights for the rational design of novel molecules with desired photophysical and biological properties. The experimental protocol outlined herein provides a reliable framework for obtaining high-quality spectral data for these and related compounds.
References
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
LaFountain, A. M., et al. (2006). The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons. Polycyclic Aromatic Compounds, 19(1-4), 123-142. Retrieved from [Link]
-
(n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]
-
El-Senduny, F. F., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18459. Retrieved from [Link]
-
Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
Chemistry with Dr. Gulzar Muhammad. (2023, December 5). UV-19 || Effect of substituents on ʎmax & εmax of aromatic systems || UV-visible spectroscopy [Video]. YouTube. Retrieved from [Link]
-
(n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Retrieved from [Link]
-
(n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. Retrieved from [Link]
-
La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]
-
Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. BioMed Research International, 2013, 861037. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4 UV-Vis absorption spectra of. Retrieved from [Link]
-
Suta, R., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Syntheses, 99, 216-235. Retrieved from [Link]
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- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. scribd.com [scribd.com]
- 6. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
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- 9. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Validating the Purity of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine using LC-MS
For researchers, scientists, and professionals in drug development, the meticulous validation of chemical purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for assessing the purity of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, a crucial intermediate in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Criticality of Purity in Pharmaceutical Intermediates
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is a halogenated heterocyclic compound frequently employed as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant repercussions, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust and reliable analytical method for purity determination is not merely a quality control measure but a fundamental aspect of ensuring drug safety and efficacy.
LC-MS: The Workhorse for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical technique for the separation, identification, and quantification of compounds in a mixture. Its high sensitivity, selectivity, and applicability to a wide range of non-volatile and thermally labile molecules make it particularly well-suited for the analysis of complex pharmaceutical intermediates like 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine.[1][2][3][4]
The power of LC-MS lies in its hyphenated nature, combining the separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry. This allows for the confident identification of not only the main compound but also trace-level impurities that may co-elute with the primary peak in less sophisticated chromatographic methods.[1][2][3][5]
Potential Impurities in the Synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
A thorough understanding of the synthetic route is paramount to developing a targeted and effective purity analysis method. The synthesis of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine often involves a Suzuki-Miyaura cross-coupling reaction. This common and powerful reaction, while generally efficient, can lead to several characteristic byproducts[6][7][8][9]:
-
Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Dehalogenation products: Where the bromine or chlorine atoms are replaced by hydrogen.
-
Protonolysis products: Cleavage of the carbon-boron bond in the boronic acid, leading to the corresponding arene.
-
Incomplete reactions: Residual starting materials.
An effective LC-MS method must be able to resolve the target molecule from these and other potential process-related impurities.
Experimental Protocol: LC-MS/MS Method for Purity Analysis
This protocol is designed to be a robust starting point for the purity validation of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine and can be adapted and validated according to specific laboratory and regulatory requirements. The method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products.
Instrumentation and Reagents
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm) is a good starting point for method development.[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine Reference Standard: Of known high purity.
-
Solvents: LC-MS grade water, acetonitrile, and formic acid.
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 30% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 30% B over 0.1 min, and re-equilibrate for 3 min. |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing a standard solution of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine to identify the precursor ion and optimize fragmentation for product ions. |
Sample Preparation
-
Accurately weigh approximately 10 mg of the 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine sample.
-
Dissolve in 10 mL of the sample diluent to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL for analysis.
Method Validation
The developed method must be validated in accordance with regulatory guidelines such as ICH Q2(R2) to ensure it is fit for its intended purpose.[11][12][13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from known impurities and a clean baseline in a blank injection.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery studies at different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels, with the relative standard deviation (RSD) typically expected to be ≤ 2%.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. For impurity analysis, the LOQ is of particular importance.
Comparative Analysis of Purity Determination Techniques
While LC-MS is a powerful tool, a comprehensive understanding of its performance relative to other analytical techniques is essential for informed method selection.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation based on polarity followed by mass-based detection. | High sensitivity and selectivity; provides structural information on impurities; applicable to a wide range of compounds.[1][2][3] | Higher cost and complexity compared to HPLC-UV; potential for matrix effects. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | A primary method of measurement; does not require a reference standard for each impurity; provides structural information.[15][16] | Lower sensitivity than LC-MS; requires higher sample concentrations; not suitable for all impurities.[12][17] |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Excellent for volatile and semi-volatile impurities; high resolution.[18][19] | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| SFC-MS | Separation using a supercritical fluid as the mobile phase, coupled with mass spectrometry. | Fast separations; reduced organic solvent consumption; orthogonal selectivity to reversed-phase LC.[11][20][21] | Less mature technology than LC-MS; may have challenges with very polar compounds.[11] |
Quantitative Performance Comparison (Illustrative)
| Parameter | LC-MS/MS | qNMR | GC-MS | SFC-MS |
| LOD | Low ng/mL to pg/mL[10][22] | ~5 µM for small molecules[12] | pg to fg range for halogenated compounds[18] | Comparable to or better than LC-MS for many compounds[20][21] |
| LOQ | Low ng/mL[10][22] | ~15-50 µM[12] | pg to ng range[13] | Comparable to or better than LC-MS[20][21] |
| Precision (RSD) | Typically < 2%[15] | Typically < 1% with high SNR[17] | Typically < 5%[23][24] | Comparable to LC-MS[20] |
| Accuracy | 98-102% recovery is achievable[24] | High, as it is a primary method | Dependent on calibration standards | Comparable to LC-MS |
Visualizing the Workflow and Comparison
To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental Workflow for LC-MS Purity Validation.
Caption: Logical Comparison of Analytical Techniques.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity assessment of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, LC-MS stands out as the most versatile and powerful technique, offering an exceptional balance of sensitivity, selectivity, and applicability. Its ability to separate and identify a wide range of potential impurities makes it the cornerstone of a robust quality control strategy.
However, a truly self-validating system often benefits from an orthogonal approach. Quantitative NMR serves as an excellent complementary technique, providing an independent, primary method for purity assessment that can corroborate the findings of LC-MS and offer valuable structural insights.[25] GC-MS and SFC-MS represent valuable tools for the analysis of specific types of impurities, such as volatile organic compounds or for high-throughput screening, respectively.
By understanding the strengths and limitations of each technique and implementing a well-validated LC-MS method as the primary analytical tool, researchers and drug development professionals can ensure the quality and consistency of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine, thereby safeguarding the integrity of the final pharmaceutical product.
References
-
Pinkston, J. D., Wen, D., Morand, K. L., Tirey, D. A., & Stanton, D. T. (2006). Comparison of LC/MS and SFC/MS for screening of a large and diverse library of pharmaceutically relevant compounds. Analytical chemistry, 78(21), 7467–7472. [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(6), 519. [Link]
-
Jandl, G., & Lindner, W. (2019). SFC-MS versus LC-MS - advantages and challenges. Chromatography Today. [Link]
-
Waters Corporation. (n.d.). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Drug Substance. Waters Corporation. [Link]
-
Moorthy, S. K., et al. (2023). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. [Link]
-
Molnar-Institute. (n.d.). Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antir. Molnar-Institute. [Link]
-
Harnisz, M., Tórz, A., & Wolska, L. (2019). Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances. Molecules, 24(6), 1058. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
